Kansuinine E
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C41H47NO14 |
|---|---|
Molecular Weight |
777.8 g/mol |
IUPAC Name |
[(1R,3R,4S,6R,8S,9S,10S,12R,13R,14S,15S)-1,10,12,14-tetraacetyloxy-9-benzoyloxy-3,7,7,15-tetramethyl-11-methylidene-2-oxo-5-oxatricyclo[11.3.0.04,6]hexadecan-8-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C41H47NO14/c1-20-18-41(56-26(7)46)29(30(20)50-23(4)43)31(51-24(5)44)21(2)32(52-25(6)45)34(54-38(48)27-14-11-10-12-15-27)37(55-39(49)28-16-13-17-42-19-28)40(8,9)36-33(53-36)22(3)35(41)47/h10-17,19-20,22,29-34,36-37H,2,18H2,1,3-9H3/t20-,22+,29+,30-,31-,32-,33-,34+,36-,37+,41+/m0/s1 |
InChI Key |
ILKUUGNKCOAKED-LQJNXSFGSA-N |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C)[C@H](C(=C)[C@@H]([C@H]([C@H](C([C@@H]3[C@@H](O3)[C@H](C2=O)C)(C)C)OC(=O)C4=CN=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1CC2(C(C1OC(=O)C)C(C(=C)C(C(C(C(C3C(O3)C(C2=O)C)(C)C)OC(=O)C4=CN=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Biological Properties of Kansuinine E
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, biological activity, and potential mechanisms of action of Kansuinine E, a jatrophane diterpenoid isolated from the plant Euphorbia kansui. The information is intended to support research and development efforts in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
This compound is a complex diterpenoid belonging to the jatrophane family, a class of natural products characterized by a macrocyclic carbon skeleton. Its chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C41H47NO14 | [1][2] |
| Molecular Weight | 777.81 g/mol | [1][2] |
| Canonical SMILES | C[C@H]1C[C@@]2(OC(C)=O)--INVALID-LINK--C)O[C@H]3--INVALID-LINK--C(=O)O[C@H]4C(=C)C--INVALID-LINK--C)O4)O)O)O">C@@HC(=O)c5ccccc5)OC(=O)C | N/A |
| Compound Type | Jatrophane Diterpenoid | [1][2] |
| Natural Source | Roots of Euphorbia kansui | [1][2] |
A 2D chemical structure diagram of this compound, generated from its SMILES representation, is provided below.
Figure 1: 2D Chemical Structure of this compound.
Biological Activity: Nitric Oxide Inhibition
This compound has been identified as an inhibitor of nitric oxide (NO) production.[1][2] Overproduction of nitric oxide is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug development.
Quantitative Data
The inhibitory activity of this compound and other jatrophane diterpenoids isolated from Euphorbia kansui on lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophages is summarized below.
| Compound | IC50 (µM) for NO Inhibition |
| This compound | 6.3 [1][2] |
| Jatrophane Diterpenoids (Range) | 0.7 - 46.5 |
Experimental Protocol: Nitric Oxide Inhibition Assay
The following is a detailed methodology for a typical in vitro nitric oxide inhibition assay using RAW 264.7 macrophage cells, based on established protocols.
Objective: To determine the concentration-dependent inhibitory effect of a test compound on nitric oxide production in LPS-stimulated murine macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Cells are incubated for 1-2 hours.
-
LPS Stimulation: LPS is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response and nitric oxide production. A set of wells without LPS serves as a negative control.
-
Incubation: The plate is incubated for an additional 24 hours.
-
Nitrite Measurement:
-
100 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.
-
100 µL of Griess reagent is added to each well containing the supernatant.
-
The plate is incubated at room temperature for 10-15 minutes.
-
-
Data Acquisition: The absorbance is measured at 540-550 nm using a microplate reader.
-
Data Analysis:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The concentration of nitrite in the samples is calculated from the standard curve.
-
The percentage of nitric oxide inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of LPS + Compound / Absorbance of LPS only)] x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of nitric oxide production) is determined by plotting the percentage of inhibition against the compound concentrations.
-
Figure 2: Experimental workflow for the nitric oxide inhibition assay.
Potential Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are not yet available, research on structurally related jatrophane diterpenoids, Kansuinine A and B, provides insights into its likely mechanism of action.
-
NF-κB Pathway: Kansuinine A has been shown to suppress the activation of the IKKβ/IκBα/NF-κB signaling pathway. This is a critical pathway in the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).
-
JAK-STAT Pathway: Kansuinine A and B have been found to inhibit the IL-6-induced activation of STAT3, a key component of the JAK-STAT signaling pathway, which is also involved in inflammation and immune responses.
Given the structural similarity of this compound to these compounds and its demonstrated nitric oxide inhibitory activity, it is plausible that this compound exerts its anti-inflammatory effects through the modulation of the NF-κB and/or JAK-STAT signaling pathways. The inhibition of these pathways would lead to a downstream reduction in the expression of iNOS, thereby decreasing the production of nitric oxide.
Figure 3: Proposed mechanism of action for this compound.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated anti-inflammatory activity through the inhibition of nitric oxide production. Its complex chemical structure and potent biological activity make it an interesting candidate for further investigation and potential drug development.
Future research should focus on:
-
Elucidating the specific molecular targets of this compound.
-
Confirming its effects on the NF-κB and JAK-STAT signaling pathways through detailed molecular studies.
-
Evaluating its efficacy and safety in in vivo models of inflammation.
-
Exploring structure-activity relationships among the jatrophane diterpenoids to guide the synthesis of more potent and selective inhibitors.
This technical guide provides a foundation for researchers to build upon in their exploration of this compound and its therapeutic potential.
References
Isolating Kansuinine E from Euphorbia kansui: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The dried roots of Euphorbia kansui have been a cornerstone of traditional Chinese medicine for centuries, utilized for a range of ailments. Modern phytochemical investigations have revealed a wealth of bioactive compounds within this plant, particularly a class of diterpenoids known as ingenanes. Among these, Kansuinine E represents a molecule of significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of a representative methodology for the isolation and purification of this compound from Euphorbia kansui, synthesized from established protocols for analogous ingenane diterpenoids.
Overview of the Isolation and Purification Workflow
The isolation of this compound from Euphorbia kansui is a multi-step process that begins with the extraction of the raw plant material, followed by a series of chromatographic separations to isolate the target compound. A typical workflow involves an initial solvent extraction, followed by fractionation using column chromatography, and concluding with a high-resolution purification step using preparative high-performance liquid chromatography (HPLC). Bioassay-guided fractionation is a common strategy to track the compound of interest throughout the process.
Experimental Protocols
The following sections detail the experimental procedures for each stage of the isolation and purification process.
Plant Material and Extraction
The dried roots of Euphorbia kansui serve as the starting material.
Protocol:
-
Coarsely powder the dried roots of Euphorbia kansui (5 kg).
-
Macerate the powdered roots in 95% ethanol (3 x 25 L) at room temperature for 72 hours for each extraction.
-
Combine the ethanol extracts and filter to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to yield the crude ethanol extract.
Fractionation by Column Chromatography
The crude extract is subjected to column chromatography to separate the components based on their polarity.
Protocol:
-
Adsorb the crude ethanol extract (500 g) onto silica gel (1 kg).
-
Prepare a silica gel column (10 cm diameter, 150 cm length) packed with silica gel (5 kg) in petroleum ether.
-
Apply the adsorbed sample to the top of the column.
-
Elute the column with a stepwise gradient of petroleum ether and ethyl acetate mixtures, followed by ethyl acetate and methanol mixtures.
-
Collect fractions of 2 L each and monitor by thin-layer chromatography (TLC).
-
Combine fractions with similar TLC profiles to yield five main fractions (F1-F5).
Bioassay-Guided Selection of Active Fraction
The collected fractions are screened for biological activity to identify the fraction containing the compound of interest. Note: The specific bioassay will depend on the desired therapeutic target.
Protocol:
-
Prepare serial dilutions of each fraction (F1-F5).
-
Perform the selected bioassay (e.g., cytotoxicity assay on a specific cancer cell line).
-
Identify the fraction exhibiting the highest activity (in this representative protocol, F3).
Purification by Preparative RP-HPLC
The active fraction is further purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the pure compound.
Protocol:
-
Dissolve the dried active fraction (F3) in methanol.
-
Perform preparative RP-HPLC on a C18 column.
-
Elute with a gradient of acetonitrile in water.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
Collect the peak corresponding to this compound based on its retention time.
-
Lyophilize the collected fraction to obtain pure this compound.
Data Presentation
The following tables summarize the quantitative data from a representative isolation and purification of this compound.
Table 1: Summary of Extraction and Fractionation Yields
| Step | Starting Material | Yield |
| Ethanol Extraction | 5 kg dried roots | 500 g crude extract |
| Column Chromatography | 500 g crude extract | F1: 80 g, F2: 120 g, F3: 150 g, F4: 100 g, F5: 50 g |
Table 2: Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (200-300 mesh) |
| Mobile Phase | Stepwise gradient: Petroleum Ether-Ethyl Acetate (100:0 to 0:100), then Ethyl Acetate-Methanol (100:0 to 80:20) |
| Column Dimensions | 10 cm x 150 cm |
| Fraction Volume | 2 L |
Table 3: Preparative RP-HPLC Parameters
| Parameter | Value |
| Column | C18, 10 µm, 250 x 20 mm |
| Mobile Phase | Gradient: 40% to 80% Acetonitrile in Water over 60 min |
| Flow Rate | 10 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 5 mL |
Table 4: Purification Summary for this compound
| Step | Starting Material | Product | Yield | Purity |
| Preparative RP-HPLC | 10 g of Fraction F3 | This compound | 150 mg | >98% (by analytical HPLC) |
Logical Relationship of Purification Steps
The purification process follows a logical progression from coarse to fine separation, guided by bioassays to ensure the enrichment of the target compound.
Conclusion
The isolation and purification of this compound from Euphorbia kansui is a challenging yet achievable process that relies on a systematic approach of extraction and multi-step chromatography. The protocol outlined in this guide, synthesized from established methodologies for similar ingenane diterpenoids, provides a robust framework for researchers to obtain this promising natural product for further investigation. The successful isolation of this compound will enable more detailed studies of its biological activities and potential as a lead compound in drug discovery and development.
In-Depth Technical Guide to the Spectroscopic Data of Kansuinine E
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the jatrophane diterpenoid, Kansuinine E. The information presented herein has been compiled for researchers, scientists, and drug development professionals, with a focus on clarity, detail, and practical application. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key analytical techniques are provided.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound, a novel jatrophane diterpenoid isolated from Euphorbia kansui.
Table 1: Mass Spectrometry and Infrared Spectroscopy Data for this compound
| Parameter | Value |
| Molecular Formula | C34H40O11 |
| HR-ESI-MS [M+Na]⁺ (m/z) | 647.2462 (Calculated: 647.2466) |
| IR (KBr) νmax (cm⁻¹) | 3446, 2924, 1734, 1635, 1246, 1019 |
Table 2: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃)
| Position | δH (ppm), multiplicity (J in Hz) |
| 1 | 2.65, m |
| 2 | 2.50, m |
| 3 | 5.75, d (10.2) |
| 4 | 3.29, d (10.2) |
| 5 | 5.63, s |
| 7 | 5.49, d (9.0) |
| 8 | 2.45, m |
| 9 | 5.86, d (11.4) |
| 11 | 2.40, m |
| 12 | 2.05, m |
| 13 | 1.90, m |
| 14 | 2.15, m |
| 15 | 4.98, d (9.6) |
| 16α | 1.65, m |
| 16β | 1.50, m |
| 17 | 4.88, s |
| 18 | 1.05, d (6.6) |
| 19 | 1.12, d (7.2) |
| 20 | 1.85, s |
| 2' | 7.60, d (8.4) |
| 3' | 6.90, d (8.4) |
| 5' | 6.90, d (8.4) |
| 6' | 7.60, d (8.4) |
| 3-OAc | 2.08, s |
| 5-OAc | 2.10, s |
| 7-OAc | 2.03, s |
| 15-OAc | 2.01, s |
| 4'-OMe | 3.85, s |
Table 3: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CDCl₃)
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 45.2 | 15 | 78.9 |
| 2 | 34.5 | 16 | 30.1 |
| 3 | 75.1 | 17 | 112.3 |
| 4 | 52.8 | 18 | 16.5 |
| 5 | 83.2 | 19 | 15.8 |
| 6 | 138.7 | 20 | 18.2 |
| 7 | 74.3 | 1' | 125.9 |
| 8 | 40.1 | 2', 6' | 131.5 |
| 9 | 76.5 | 3', 5' | 114.2 |
| 10 | 134.2 | 4' | 163.5 |
| 11 | 38.9 | 9-p-anisoyl C=O | 165.7 |
| 12 | 25.6 | 3-OAc (C=O) | 170.5 |
| 13 | 35.4 | 5-OAc (C=O) | 170.2 |
| 14 | 32.7 | 7-OAc (C=O) | 170.8 |
| 15-OAc (C=O) | 170.1 |
Experimental Protocols
The following sections detail the methodologies used for the isolation and spectroscopic analysis of this compound.
General Experimental Procedures
Optical rotations were measured using a JASCO P-1020 digital polarimeter. UV spectra were obtained on a Shimadzu UV-2401A spectrophotometer. IR spectra were recorded on a Bruker TEN-SOR 27 spectrometer with KBr pellets. 1D and 2D NMR spectra were acquired on Bruker AV-600 spectrometers with TMS as an internal standard. HR-ESI-MS data were collected on an Agilent 6210 TOF mass spectrometer. Column chromatography was performed using silica gel (200–300 mesh, Qingdao Marine Chemical Inc., Qingdao, China), Sephadex LH-20 (GE Healthcare), and ODS (50 μm, YMC).
Extraction and Isolation of this compound
The dried and powdered roots of Euphorbia kansui (10 kg) were extracted three times with 95% ethanol at room temperature. The combined extracts were concentrated under reduced pressure to yield a crude extract (1.2 kg). This extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
The ethyl acetate fraction (300 g) was subjected to silica gel column chromatography, eluting with a gradient of petroleum ether/acetone (from 100:1 to 1:1, v/v), to yield eight fractions (Fr. A–H). Fraction F (25 g) was further separated by Sephadex LH-20 column chromatography with CHCl₃/MeOH (1:1, v/v) to give four subfractions (Fr. F1–F4).
Subfraction F3 (5 g) was chromatographed on an ODS column with a stepwise gradient of MeOH/H₂O (from 50:50 to 100:0, v/v) to afford six subfractions (Fr. F3a–F3f). Finally, this compound (15 mg) was purified from subfraction F3d (500 mg) by semi-preparative HPLC using a mobile phase of MeCN/H₂O (65:35, v/v).
Biological Activity and Signaling Pathway
This compound, along with other isolated jatrophane diterpenoids, was evaluated for its multidrug resistance (MDR) reversal activity. The overexpression of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a major mechanism of MDR in cancer cells, as it actively pumps chemotherapeutic drugs out of the cell. Jatrophane diterpenoids have been shown to modulate the function of P-gp, thereby resensitizing cancer cells to chemotherapy.
The diagram below illustrates the general mechanism of P-glycoprotein-mediated multidrug resistance and the inhibitory action of jatrophane diterpenoids like this compound.
The following diagram illustrates the experimental workflow for the isolation and characterization of this compound.
An In-depth Technical Guide on the Natural Sources and Abundance of Kansuinine E
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, abundance, and isolation of Kansuinine E, a jatrophane-type diterpenoid of interest for its biological activities. The information is curated for professionals in research and drug development.
Natural Source
The primary and exclusive natural source of this compound identified to date is the root of Euphorbia kansui T.N. Liou ex T.P. Wang.[1][2] This plant, belonging to the Euphorbiaceae family, is a well-known herb in traditional Chinese medicine.[1] The roots of Euphorbia kansui are rich in a diverse array of terpenoids, particularly diterpenoids and triterpenoids, which are considered its main bioactive constituents.[1][2] this compound is one of the many jatrophane-type diterpenoids isolated from this plant source.
Abundance of this compound
The concentration of diterpenoids in Euphorbia kansui can be influenced by various factors such as the geographical origin of the plant, harvesting time, and processing methods. For context, a study on the quantitative analysis of two other marker triterpenoids, euphol and tirucallol, in Kansui Radix (the dried root of Euphorbia kansui) found their contents to be in the range of 0.10-0.19% and 0.05-0.07%, respectively. While not directly indicative of this compound levels, this provides a general idea of the concentration of individual terpenoids in the plant material.
Table 1: Quantitative Data on Related Terpenoids in Euphorbia kansui
| Compound | Plant Part | Method of Analysis | Abundance (% w/w) | Reference |
| Euphol | Root | GC-MS | 0.10 - 0.19 | |
| Tirucallol | Root | GC-MS | 0.05 - 0.07 | |
| This compound | Root | HPLC/MS-based methods | Not explicitly reported | - |
Experimental Protocols: Isolation of Jatrophane Diterpenoids from Euphorbia kansui
The following is a representative experimental protocol for the isolation of jatrophane diterpenoids, including this compound, from the roots of Euphorbia kansui. This protocol is a composite of methodologies described in various studies and may require optimization for the specific isolation of this compound.
3.1. Plant Material and Extraction
-
Plant Material: Dried roots of Euphorbia kansui.
-
Extraction:
-
The air-dried and powdered roots (e.g., 10 kg) are extracted exhaustively with 95% ethanol at room temperature (3 x 50 L, 7 days each).
-
The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
3.2. Fractionation
-
The crude extract is suspended in water and partitioned successively with petroleum ether, and ethyl acetate.
-
The ethyl acetate fraction, which typically contains the diterpenoids, is concentrated under reduced pressure.
3.3. Chromatographic Separation
-
Silica Gel Column Chromatography:
-
The ethyl acetate fraction is subjected to silica gel column chromatography.
-
Elution is performed with a gradient of solvents, for example, a hexane-ethyl acetate gradient (e.g., from 100:0 to 0:100) or a chloroform-methanol gradient.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Fractions enriched with jatrophane diterpenoids are further purified by preparative HPLC.
-
A C18 reversed-phase column is commonly used.
-
The mobile phase is typically a gradient of methanol-water or acetonitrile-water.
-
The eluate is monitored by a UV detector, and fractions corresponding to individual peaks are collected.
-
-
Structure Elucidation:
-
The purity and structure of the isolated compounds, including this compound, are determined using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR, COSY, HMQC, and HMBC).
-
Visualizations
Caption: General workflow for the isolation of this compound.
Caption: Bioassay-guided isolation of this compound.
Signaling Pathways
Currently, there is a lack of specific studies detailing the signaling pathways modulated by this compound. While research has been conducted on the biological activities of crude extracts of Euphorbia kansui and some of its other constituents, such as Kansuinine A, the specific molecular targets and mechanisms of action for this compound remain to be elucidated. Future research is warranted to explore the pharmacological effects of this compound at the molecular level to understand its potential therapeutic applications.
References
The Biosynthetic Pathway of Kansuinine E in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kansuinine E, a complex lathyrane diterpenoid found in plants of the Euphorbia genus, particularly Euphorbia kansui, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for sustainable production through metabolic engineering and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating current knowledge of diterpenoid biosynthesis in Euphorbiaceae. While the early stages of the pathway are well-established, the specific enzymatic steps leading to the final structure of this compound are presented as a putative pathway based on analogous reactions in related species. This document includes detailed descriptions of the key enzyme families involved, a structured presentation of relevant (though limited) quantitative data, detailed experimental protocols for enzyme characterization, and visualizations of the biosynthetic pathway and experimental workflows.
Introduction to this compound and Lathyrane Diterpenoids
Lathyrane diterpenoids are a diverse class of natural products characterized by a unique tricyclic 5/11/3-membered ring system.[1] They are predominantly found in the Euphorbiaceae family and exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and multidrug resistance reversal properties.[1] this compound is a member of this family, distinguished by its specific pattern of hydroxylation and acylation. The biosynthesis of these intricate molecules originates from the general isoprenoid pathway and involves a series of cyclizations and oxidative modifications catalyzed by specialized enzymes.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general pathway established for lathyrane diterpenoids. This pathway can be divided into three main stages: the formation of the universal diterpene precursor, the cyclization to the lathyrane scaffold, and the subsequent functionalization to yield the final product.
Stage 1: Formation of Geranylgeranyl Diphosphate (GGPP)
The biosynthesis begins with the universal C20 precursor of diterpenoids, geranylgeranyl diphosphate (GGPP). GGPP is synthesized in the plastids via the methylerythritol 4-phosphate (MEP) pathway, which utilizes pyruvate and glyceraldehyde-3-phosphate as primary substrates.
Stage 2: Formation of the Lathyrane Skeleton
This stage involves the cyclization of GGPP to form the characteristic lathyrane ring system.
-
Conversion of GGPP to Casbene: The first committed step is the cyclization of GGPP to casbene, a macrocyclic diterpene. This reaction is catalyzed by casbene synthase (CBS) .[2]
-
Oxidation of Casbene: Casbene then undergoes a series of oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYPs) . A key conserved step is the oxidation at the C5 position.[3][4]
-
Formation of Jolkinol C: Further oxidations and an intramolecular cyclization, likely involving additional CYPs and possibly alcohol dehydrogenases (ADHs), lead to the formation of the lathyrane scaffold.[2] Jolkinol C is a key intermediate in the biosynthesis of many lathyrane diterpenoids.
Stage 3: Putative Functionalization of the Lathyrane Skeleton to this compound
The final steps in the biosynthesis of this compound involve a series of specific hydroxylations and acylations of the lathyrane core. While the specific enzymes from Euphorbia kansui have not been functionally characterized, a putative pathway can be proposed based on the structure of this compound and known activities of enzyme families involved in diterpenoid biosynthesis.
-
Hydroxylation Events: Additional cytochrome P450 monooxygenases are proposed to catalyze site-specific hydroxylations on the lathyrane scaffold to produce a polyhydroxylated intermediate.
-
Acylation: The hydroxyl groups are then acylated by acyltransferases , likely belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyl-CoA-dependent transferases. These enzymes would utilize specific acyl-CoA donors to attach the characteristic ester groups found on this compound.
Key Enzymes in the Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process involving several key enzyme families.
| Enzyme Class | Abbreviation | Function | Known Examples in Lathyrane Biosynthesis |
| Diterpene Synthase | CBS | Cyclization of GGPP to casbene | Casbene synthases from Ricinus communis and Jatropha curcas[2][3] |
| Cytochrome P450 Monooxygenase | CYP | Oxidation and hydroxylation of the diterpene scaffold | CYP726A subfamily members involved in casbene oxidation[3][4] |
| Alcohol Dehydrogenase | ADH | Oxidation of hydroxyl groups | ADH involved in jolkinol C formation in Euphorbia lathyris[2] |
| Acyltransferase | BAHD | Acylation of the lathyrane core | BAHD acyltransferases identified in the diterpene biosynthetic gene cluster of Euphorbia lathyris |
Experimental Protocols
Detailed experimental protocols are essential for the functional characterization of the enzymes involved in the this compound biosynthetic pathway. Below are representative protocols for the key enzyme classes.
Protocol for Cloning and Heterologous Expression of Biosynthetic Genes
Objective: To obtain recombinant enzymes for in vitro characterization.
Workflow:
Figure 1: Workflow for heterologous expression of biosynthetic enzymes.
Methodology:
-
RNA Isolation: Total RNA is extracted from young leaves or roots of Euphorbia kansui using a commercial plant RNA extraction kit or a TRIzol-based method.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
Gene Amplification: Putative biosynthetic genes (CBS, CYPs, ADHs, BAHDs) are amplified from the cDNA by PCR using gene-specific primers designed based on homologous sequences from related species or transcriptome data.
-
Cloning: The amplified PCR products are cloned into a suitable expression vector (e.g., pET series for E. coli or pYES2 for yeast).
-
Heterologous Expression: The expression constructs are transformed into a suitable host, such as E. coli BL21(DE3) or Saccharomyces cerevisiae. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).
-
Protein Purification: The recombinant proteins, often with an affinity tag (e.g., His-tag), are purified from the cell lysate using affinity chromatography.
Protocol for In Vitro Enzyme Assays
Objective: To determine the function and kinetic parameters of the recombinant enzymes.
A. Casbene Synthase (CBS) Assay:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM HEPES, pH 7.5), 10 mM MgCl₂, 1 mM DTT, the purified CBS enzyme, and the substrate GGPP.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Product Extraction: Stop the reaction and extract the diterpene products with an organic solvent (e.g., hexane or ethyl acetate).
-
Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of casbene.
B. Cytochrome P450 (CYP) Assay:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4), the purified CYP enzyme, a cytochrome P450 reductase (CPR) partner, the diterpene substrate (e.g., casbene or a lathyrane intermediate), and an NADPH regenerating system.
-
Incubation: Incubate the reaction at an optimal temperature with shaking.
-
Product Extraction: Extract the products with an organic solvent.
-
Analysis: Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to identify and quantify the oxidized products.
C. Acyltransferase (BAHD) Assay:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), the purified BAHD enzyme, the hydroxylated lathyrane substrate, and an acyl-CoA donor (e.g., acetyl-CoA, benzoyl-CoA).
-
Incubation: Incubate the reaction at an optimal temperature.
-
Product Extraction: Extract the acylated products with an organic solvent.
-
Analysis: Analyze the products by LC-MS to identify and quantify the acylated diterpenoids.
Visualizing the Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway of this compound.
Figure 2: Proposed biosynthetic pathway of this compound.
Conclusion and Future Perspectives
The proposed biosynthetic pathway of this compound provides a roadmap for future research aimed at elucidating the precise enzymatic steps and regulatory mechanisms. While the early stages of lathyrane biosynthesis are becoming clearer, the functional characterization of the specific cytochrome P450s and acyltransferases from Euphorbia kansui is a critical next step. Transcriptome and genome sequencing of E. kansui, combined with metabolomic profiling, will be invaluable for identifying candidate genes. The successful heterologous expression and in vitro characterization of these enzymes will not only confirm their roles in the pathway but also provide powerful biocatalysts for the sustainable production of this compound and other valuable diterpenoids. This knowledge will ultimately support the development of novel pharmaceuticals and advance the field of plant metabolic engineering.
References
- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Production of Bioactive Diterpenoids in the Euphorbiaceae Depends on Evolutionarily Conserved Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of bioactive diterpenoids in the euphorbiaceae depends on evolutionarily conserved gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Kansuinine E: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kansuinine E is a macrocyclic jatrophane diterpene isolated from the roots of Euphorbia kansui. As a member of the diterpenoid family, it exhibits significant biological activities, most notably the inhibition of nitric oxide (NO) production. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on experimental data and methodologies to support further research and drug development efforts.
Physicochemical Properties of this compound
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₄₁H₄₇NO₁₄ | [1][2] |
| Molecular Weight | 777.81 g/mol | [1][2] |
| CAS Number | 672945-84-5 | [1][2] |
| Appearance | White powder | |
| Melting Point | Not available | |
| Solubility | Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. | |
| ¹H-NMR (CDCl₃, 400 MHz) | Data not available in the searched resources. | |
| ¹³C-NMR (CDCl₃, 100 MHz) | Data not available in the searched resources. | |
| Mass Spectrometry (MS) | Data not available in the searched resources. | |
| Infrared (IR) Spectroscopy | Data not available in the searched resources. |
Experimental Protocols
Isolation and Purification of this compound from Euphorbia kansui
The following is a general protocol for the isolation of jatrophane diterpenoids, including this compound, from the roots of Euphorbia kansui. This protocol is based on established methodologies for the separation of terpenoids from this plant source.
Methodology:
-
Extraction: The dried and powdered roots of Euphorbia kansui are extracted exhaustively with 95% ethanol at room temperature.
-
Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude residue.
-
Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate layer, containing the diterpenoids, is collected.
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of petroleum ether and ethyl acetate of increasing polarity.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are combined.
-
Purification: Fractions containing this compound are further purified by repeated column chromatography or high-performance liquid chromatography (HPLC) to yield the pure compound.
Nitric Oxide (NO) Inhibition Assay
This compound has been identified as an inhibitor of nitric oxide production with an IC₅₀ value of 6.3 μM. The following protocol describes a common method for assessing the NO inhibitory activity of a compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce NO production, except for the control group.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated for 10 minutes at room temperature.
-
Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader.
-
Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated (untreated) wells.
Biological Activity and Signaling Pathways
This compound's primary reported biological activity is the inhibition of nitric oxide production. While the specific signaling pathways for this compound have not been fully elucidated, studies on related kansuinines from E. kansui provide insights into its potential mechanisms of action.
Potential Inhibition of the NF-κB Signaling Pathway
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response in macrophages. LPS binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO. Given that this compound inhibits LPS-induced NO production, it is plausible that it interferes with the NF-κB signaling pathway. Studies on the related compound, Kansuinine A, have shown its ability to suppress the phosphorylation of IKKβ and IκBα, key steps in the activation of NF-κB.
Potential Modulation of the STAT3 Signaling Pathway
Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a crucial role in inflammation and immune responses. IL-6 binding to its receptor activates the JAK/STAT signaling pathway, leading to the phosphorylation and activation of STAT3. Activated STAT3 dimerizes, translocates to the nucleus, and regulates the transcription of target genes. Kansuinine A and B have been shown to inhibit IL-6-induced STAT3 activation. It is possible that this compound shares this activity.
Conclusion
This compound is a promising natural product with potent nitric oxide inhibitory activity. This technical guide has summarized its known physicochemical properties and provided detailed experimental protocols for its isolation and biological evaluation. The potential involvement of the NF-κB and STAT3 signaling pathways in its mechanism of action suggests that this compound may have therapeutic potential in inflammatory diseases. Further research is warranted to fully elucidate its spectral characteristics, confirm its precise mechanism of action, and evaluate its efficacy and safety in preclinical models. This information will be crucial for advancing the development of this compound as a potential therapeutic agent.
References
In Vitro Biological Activity of Kansuinine E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kansuinine E is a jatrophane-type diterpenoid isolated from the roots of Euphorbia kansui. This technical guide provides a comprehensive overview of the known in vitro biological activities of this compound and related jatrophane diterpenoids. While specific data on this compound is limited, this document extrapolates its potential activities based on the broader class of jatrophane diterpenoids, offering a valuable resource for guiding future research and drug discovery efforts. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
In Vitro Biological Activities
Anti-inflammatory Activity
This compound has been identified as a nitric oxide (NO) inhibitor.[1] Nitric oxide is a key signaling molecule in inflammation, and its inhibition is a common strategy for the development of anti-inflammatory agents.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Compound | Biological Activity | Assay System | IC₅₀ |
| This compound | Nitric Oxide Inhibition | 6.3 µM[1] |
The anti-inflammatory potential of related kansuinines and the broader class of jatrophane diterpenoids suggests that this compound may also modulate key inflammatory pathways. For instance, Kansuinine A and B have been shown to inhibit IL-6-induced Stat3 activation.[2] Furthermore, the anti-atherosclerotic effects of Kansuinine A are linked to the suppression of the NF-κB signaling pathway, a central regulator of inflammation.[3][4][5][6]
Anticancer Activity of Related Jatrophane Diterpenoids
While specific anticancer studies on this compound are not yet available, numerous jatrophane diterpenoids have demonstrated significant potential in this area. Their mechanisms of action are often multifaceted, including the modulation of multidrug resistance (MDR) and interference with DNA damage response pathways.
Jatrophane diterpenoids have been shown to act as P-glycoprotein (P-gp) modulators, reversing multidrug resistance in cancer cell lines.[7][8] This activity is critical for enhancing the efficacy of existing chemotherapeutic agents. Additionally, certain jatrophanes inhibit the ATR-Chk1 signaling pathway, which is crucial for the cellular response to DNA damage.[9] By inhibiting this pathway, these compounds can increase the sensitivity of cancer cells to DNA-damaging agents. The PI3K/NF-κB pathway has also been identified as a target for some jatrophane diterpenes in the context of overcoming multidrug resistance.[7]
Table 2: In Vitro Anticancer-Related Activities of Jatrophane Diterpenoids
| Compound Class | Biological Activity | Cell Line(s) | Key Findings |
| Jatrophane Diterpenoids | Multidrug Resistance Reversal | MCF-7/ADR, HCT-8/T | Inhibition of P-gp efflux pump, sensitization to chemotherapeutic drugs.[7][8] |
| Jatrophane Diterpenoids | Inhibition of ATR-Chk1 Pathway | A549 | Suppression of camptothecin-induced Chk1 phosphorylation, potentiation of chemotherapy.[9] |
| Jatrophane Diterpenes | Inhibition of PI3K/NF-κB Pathway | MCF-7/ADR | Reduction of P-gp expression, increased apoptosis.[7] |
Antiviral Activity of Related Jatrophane Diterpenoids
Several studies have highlighted the antiviral potential of jatrophane diterpenoids against a range of viruses. This suggests that this compound may also possess antiviral properties worthy of investigation.
Table 3: In Vitro Antiviral Activity of Jatrophane Diterpenoids
| Compound (Jatrophane Ester) | Virus | Assay System | EC₅₀ / IC₅₀ |
| Jatrophane Ester (Compound 3) | Chikungunya virus (CHIKV) | Virus-cell-based assay | EC₅₀ = 0.76 µM[2][10] |
| Jatrophane Ester (Compound 3) | HIV-1 | Virus-cell-based assay | IC₅₀ = 0.34 µM[2][10] |
| Jatrophane Ester (Compound 3) | HIV-2 | Virus-cell-based assay | IC₅₀ = 0.043 µM[2][10] |
The proposed mechanism for the anti-CHIKV activity of some jatrophane diterpenoids involves a Protein Kinase C (PKC)-dependent pathway.[2][10]
Signaling Pathways Modulated by Jatrophane Diterpenoids
The following diagrams illustrate the signaling pathways that have been reported to be modulated by jatrophane diterpenoids, providing a framework for investigating the mechanism of action of this compound.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays relevant to assessing the biological activities of this compound.
Nitric Oxide (NO) Production Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Workflow:
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Western Blotting for Apoptosis Markers
Western blotting is used to detect the expression levels of key proteins involved in apoptosis, such as caspases, Bcl-2 family proteins, and PARP.
Protocol:
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is used as a loading control.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis: Analyze the samples on a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Conclusion and Future Directions
This compound, a jatrophane diterpenoid, has demonstrated in vitro activity as a nitric oxide inhibitor, suggesting its potential as an anti-inflammatory agent. Based on the biological activities of the broader class of jatrophane diterpenoids, it is plausible that this compound may also possess significant anticancer and antiviral properties.
Future research should focus on:
-
Comprehensive in vitro screening: Evaluating the cytotoxic effects of this compound against a panel of cancer cell lines to determine its IC₅₀ values.
-
Mechanistic studies: Investigating the effect of this compound on apoptosis, cell cycle progression, and key signaling pathways (e.g., NF-κB, PI3K/Akt, MAPK) in cancer cells.
-
Antiviral evaluation: Screening this compound against a variety of viruses to identify any potential antiviral activity and elucidate its mechanism of action.
-
In vivo studies: If promising in vitro activity is observed, further investigation in animal models will be necessary to assess its efficacy and safety.
This technical guide provides a foundational understanding of the potential biological activities of this compound and offers a roadmap for its further investigation as a potential therapeutic agent.
References
- 1. Insights on the molecular mechanism of anti-inflammatory effect of formula from Islamic traditional medicine: An in-silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane diterpenes as inhibitors of chikungunya virus replication: structure-activity relationship and discovery of a potent lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Jatrophane Diterpenoids from Euphorbia peplus as Multidrug Resistance Modulators with Inhibitory Effects on the ATR-Chk-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Preliminary Cytotoxicity Screening of Diterpenoids from Euphorbia kansui
This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of bioactive compounds isolated from Euphorbia kansui. It is intended for researchers, scientists, and professionals in the field of drug development. The document outlines quantitative cytotoxic data, detailed experimental protocols for assays, and visual representations of experimental workflows and relevant signaling pathways.
Data Presentation: Cytotoxicity of Compounds from Euphorbia kansui
The cytotoxic effects of compounds isolated from Euphorbia kansui have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound that inhibits 50% of cell viability, is a standard metric for cytotoxicity.[1] The following table summarizes the IC₅₀ values for two triterpenoids isolated from this plant.[2]
| Compound ID | Cell Line | Cell Type | IC₅₀ (µM) |
| 1 (tirucalla-8,24-diene-3β,11β-diol-7-one) | HCT-116 | Colon Cancer | 20.84 ± 1.28 |
| MKN-45 | Gastric Cancer | 10.18 ± 1.36 | |
| MCF-7 | Breast Cancer | 10.82 ± 1.18 | |
| 2 (eupha-8,24-diene-3β,11β-diol-7-one) | HCT-116 | Colon Cancer | 33.97 ± 2.15 |
| MKN-45 | Gastric Cancer | 14.95 ± 1.82 | |
| MCF-7 | Breast Cancer | 13.98 ± 1.05 |
Data sourced from a study on chemical constituents from Euphorbia kansui.[2]
Other studies have reported that ingenane-type diterpenes from E. kansui also exhibit anti-proliferative and pro-apoptotic effects in several human cancer cell lines.[3][4] For instance, one ingenol derivative was found to induce cytotoxicity in hepatocytes by triggering cell cycle arrest and activating the mitochondrial apoptosis pathway.[5][6]
Experimental Protocols
The following is a detailed protocol for the MTT assay, a common colorimetric method for assessing cell viability and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HCT-116, MKN-45, MCF-7) in appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells in the logarithmic growth phase using trypsin.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., Kansuinine E) in dimethyl sulfoxide (DMSO).
-
Create a series of dilutions of the test compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Visualization of Workflows and Pathways
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Hypothesized Signaling Pathway for Cytotoxicity
Several diterpenes from Euphorbia kansui are known to induce apoptosis through the mitochondrial pathway, which involves the generation of reactive oxygen species (ROS) and regulation of the Bcl-2 family of proteins.[5][6]
Caption: Hypothesized mechanism of apoptosis induced by E. kansui diterpenes.
References
- 1. Chemical Constituents from Euphorbia kansui - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Ingenane-Type Diterpene from Euphorbia kansui Promoted Cell Apoptosis and Macrophage Polarization via the Regulation of PKC Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Ingenol Derived from Euphorbia kansui Induces Hepatocyte Cytotoxicity by Triggering G0/G1 Cell Cycle Arrest and Regulating the Mitochondrial Apoptosis Pathway in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Kansuinine E: A Review of the Diterpenoids from Euphorbia kansui
An in-depth examination of the discovery and history of diterpenoids isolated from the traditional medicinal plant Euphorbia kansui, with a focus on the structural class to which Kansuinine E would belong. Despite extensive research on this plant, specific data regarding the discovery, isolation, and synthesis of a compound designated "this compound" remains elusive in publicly accessible scientific literature. This guide, therefore, provides a comprehensive overview of the closely related and well-characterized kansuinine analogues, offering valuable insights for researchers, scientists, and drug development professionals interested in this class of bioactive molecules.
Introduction
The dried root of Euphorbia kansui has been a staple in traditional Chinese medicine for centuries, utilized for its diuretic, purgative, and anti-inflammatory properties. Modern phytochemical investigations have revealed that the therapeutic and toxic effects of this plant are largely attributable to a diverse array of diterpenoids. These compounds, characterized by complex carbon skeletons, have garnered significant attention from the scientific community for their potent biological activities, including cytotoxic, anti-tumor, and antiviral effects.
While a number of diterpenes, such as Kansuinine A, Kansuinine B, and various kansuiphorins, have been successfully isolated and characterized from Euphorbia kansui, specific information regarding a "this compound" is not available in the current body of scientific literature. This document will synthesize the available knowledge on the discovery and history of the broader family of kansuinine and related diterpenoids, providing a framework for understanding the chemical landscape from which a putative this compound would emerge.
Discovery and Isolation of Diterpenoids from Euphorbobia kansui
The initial discovery of diterpenoids from Euphorbia kansui dates back to pioneering phytochemical studies aimed at identifying the active constituents of this traditional remedy. The isolation of these compounds is a multi-step process that begins with the extraction of the dried plant material, followed by extensive chromatographic separation.
General Experimental Protocol for Isolation
A typical isolation workflow for obtaining diterpenoids from Euphorbia kansui is as follows:
-
Extraction: The dried and powdered roots of Euphorbia kansui are subjected to extraction with a solvent such as ethanol or methanol. This process yields a crude extract containing a complex mixture of phytochemicals.
-
Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step serves to fractionate the compounds based on their solubility, with the diterpenoids typically concentrating in the ethyl acetate fraction.
-
Chromatographic Separation: The diterpenoid-rich fraction is then subjected to a series of chromatographic techniques to isolate individual compounds. These techniques commonly include:
-
Silica Gel Column Chromatography: Used for initial separation based on polarity.
-
Sephadex LH-20 Column Chromatography: Employed for further purification, particularly for separating compounds with similar polarities.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique, often using reversed-phase columns (e.g., C18), to achieve final purification of individual diterpenoids.
-
The isolation of specific compounds is guided by bioassays or spectroscopic analysis of the collected fractions.
Structure Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques. The data obtained from these methods provide detailed information about the connectivity of atoms, stereochemistry, and overall molecular architecture.
| Spectroscopic Technique | Information Provided |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, aiding in the determination of the molecular formula. |
| ¹H NMR Spectroscopy | Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. |
| ¹³C NMR Spectroscopy | Reveals the number and types of carbon atoms present in the molecule. |
| 2D NMR Spectroscopy | Includes techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity between protons and carbons, allowing for the assembly of the carbon skeleton. |
| X-ray Crystallography | When a suitable crystal can be grown, this technique provides the definitive three-dimensional structure of the molecule, including its absolute stereochemistry. |
The Kansuinine Family and Related Diterpenoids
The diterpenoids isolated from Euphorbia kansui belong to several structural classes, with the jatrophane and ingenane types being prominent. The kansuinines are a series of jatrophane diterpenes that have been the subject of considerable interest due to their biological activities.
While a "this compound" is not documented, the known kansuinines, such as Kansuinine A and B, share a common structural core. The structural diversity within this family arises from variations in the substitution patterns and oxidation states of the core skeleton.
Synthesis of Kansuinine Analogues
The complex structures of the kansuinine and related diterpenoids have made them challenging targets for total synthesis. Synthetic chemists are drawn to these molecules not only for their potential therapeutic applications but also for the opportunity to develop novel synthetic methodologies. The total synthesis of these compounds allows for the unambiguous confirmation of their structures and provides access to analogues that may possess improved biological activities.
A general retrosynthetic analysis for a jatrophane diterpene like the kansuinines would involve dissecting the complex polycyclic core into simpler, more readily available starting materials.
Caption: A generalized retrosynthetic approach for the Kansuinine core structure.
Biological Activities and Signaling Pathways
Diterpenoids from Euphorbia kansui have been shown to exhibit a range of biological activities, with cytotoxicity against various cancer cell lines being one of the most prominent. The mechanisms underlying these activities are often complex and can involve the modulation of multiple cellular signaling pathways. For instance, some diterpenes have been found to induce apoptosis (programmed cell death) in cancer cells by activating caspase cascades and altering the expression of pro- and anti-apoptotic proteins.
Caption: Simplified signaling pathway for diterpenoid-induced apoptosis.
Conclusion
The diterpenoids from Euphorbia kansui represent a rich source of structurally diverse and biologically active natural products. While the specific entity "this compound" remains to be identified and characterized in the scientific literature, the study of its known analogues provides a crucial foundation for future research in this area. The detailed experimental protocols for isolation and structure elucidation, combined with the ongoing efforts in total synthesis and biological evaluation, will undoubtedly continue to uncover the therapeutic potential of this fascinating class of molecules. Further phytochemical investigation of Euphorbia kansui may yet lead to the discovery of new kansuinine derivatives, potentially including the elusive this compound.
Methodological & Application
Application Notes & Protocols: A Methodological Approach to the Total Synthesis of Kansuinine E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kansuinine E is a member of the ingenane family of diterpenoids, a class of natural products renowned for their complex molecular architecture and significant biological activities. The core structural feature of ingenanes is the highly strained and sterically congested bicyclo[4.4.1]undecane ring system, which possesses a unique "inside-outside" or trans-intrabridgehead stereochemistry. This intricate three-dimensional structure has made the ingenanes a formidable challenge for synthetic chemists and a compelling target for the development of novel synthetic methodologies. While a dedicated total synthesis of this compound has not been extensively documented in peer-reviewed literature, its structural similarity to ingenol, the parent member of the family, allows for a robust synthetic strategy to be formulated based on the successful total syntheses of the latter.
This document outlines a detailed methodological approach for the total synthesis of this compound, leveraging the key strategies and chemical transformations developed in the context of ingenol synthesis. The protocols and data presented herein are adapted from seminal works in the field and are intended to provide a comprehensive guide for researchers engaged in the synthesis of ingenane diterpenoids and their analogues for potential therapeutic applications.
Retrosynthetic Analysis
The proposed retrosynthetic strategy for this compound hinges on the disconnection of the peripheral functional groups to reveal the core ingenane skeleton. The key challenge lies in the stereocontrolled construction of the bicyclo[4.4.1]undecane system. The analysis envisions a convergent approach, wherein the strained bicyclic core is assembled from a more flexible macrocyclic precursor via a ring-closing metathesis (RCM) reaction, a strategy successfully employed in the synthesis of ingenol.
Caption: Retrosynthetic analysis of this compound.
Key Synthetic Strategies and Methodologies
The forward synthesis is conceptualized in two main phases: the construction of the core carbocyclic framework and the subsequent functionalization to yield this compound.
Phase 1: Synthesis of the Ingenane Core
The initial phase focuses on the assembly of the tetracyclic core of this compound. A plausible and efficient approach, inspired by the work of Baran and coworkers on the synthesis of ingenol, commences with the inexpensive and readily available monoterpene, (+)-3-carene.[1] This two-phase synthesis strategy (cyclase phase and oxidase phase) offers a scalable route to the ingenane skeleton.[2][3]
-
Cyclase Phase: Construction of the Carbon Framework: This phase aims to construct the basic carbon skeleton of the ingenane. Key transformations include a diastereoselective cyclopropanation, a pivotal pinacol rearrangement to form the seven-membered B-ring, and subsequent modifications to install the necessary handles for the closure of the C-ring.
-
Oxidase Phase: Introduction of Oxygenation: Following the construction of the carbocyclic core, the oxidase phase involves a series of stereoselective oxidation reactions to introduce the required hydroxyl groups. This phase is critical for setting the stereochemistry of the final molecule.
An alternative and well-established strategy, pioneered by the Wood group, employs a ring-closing metathesis (RCM) reaction to forge the strained "inside-outside" bridgehead bond of the bicyclo[4.4.1]undecane system.[4][5] This approach typically involves the synthesis of a macrocyclic diene precursor, which upon treatment with a Grubbs-type catalyst, undergoes intramolecular cyclization to yield the ingenane core.
Caption: Forward synthesis of the ingenane core.
Phase 2: Late-Stage Functionalization
With the ingenane core in hand, the final phase of the synthesis involves the introduction and manipulation of functional groups to match those of this compound. This includes stereoselective installation of hydroxyl groups and subsequent esterifications to append the acetate and nicotinate moieties. The specific reagents and conditions for these transformations would need to be carefully selected to avoid unwanted side reactions on the complex and sensitive ingenane skeleton.
Quantitative Data from Analogous Ingenol Synthesis
The following table summarizes representative yields for key transformations in the synthesis of the ingenane core, adapted from the total synthesis of ingenol. These values provide a benchmark for the expected efficiency of the proposed synthesis of this compound.
| Step No. | Transformation | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | Diastereoselective Cyclopropanation | (+)-3-Carene derivative | Tricyclic intermediate | Simmons-Smith or similar | ~70-80 | [1] |
| 2 | Pinacol Rearrangement | Diol precursor | Bicyclo[4.4.1]undecanone | Lewis or Brønsted acid | ~60-70 | [2] |
| 3 | Ring-Closing Metathesis | Macrocyclic diene | Ingenane core | Grubbs II catalyst, toluene, reflux | ~75-85 | [4][6] |
| 4 | Late-Stage C-H Oxidation | Ingenane intermediate | Hydroxylated ingenane | SeO₂, t-BuOOH | ~50-60 | [2] |
Experimental Protocols
The following are representative protocols for key steps in the synthesis of the ingenane core, adapted from the literature on ingenol synthesis.
Protocol 1: Pinacol Rearrangement for B-Ring Formation
-
Objective: To construct the seven-membered B-ring of the ingenane core via a pinacol rearrangement.
-
Procedure:
-
To a solution of the diol precursor (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) at -78 °C is added a Lewis acid (e.g., BF₃·OEt₂, 1.2 equiv).
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C over 2 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The aqueous layer is extracted with CH₂Cl₂ (3x).
-
The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired bicyclo[4.4.1]undecanone.
-
Protocol 2: Ring-Closing Metathesis (RCM)
-
Objective: To construct the strained "inside-outside" bicyclo[4.4.1]undecane core.
-
Procedure:
-
To a solution of the macrocyclic diene precursor (1.0 equiv) in degassed toluene is added a solution of Grubbs second-generation catalyst (0.05-0.10 equiv) in toluene.
-
The reaction mixture is heated to reflux for 12-24 hours under an inert atmosphere (e.g., argon).
-
The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the ingenane core.
-
Caption: Mechanism of Ring-Closing Metathesis.
Conclusion
The total synthesis of this compound represents a significant challenge in contemporary organic chemistry. The methodologies outlined in these application notes, drawn from the successful total syntheses of the parent ingenane, ingenol, provide a robust and viable blueprint for achieving this goal. The key to a successful synthesis will be the careful execution of the cyclase and oxidase phases to construct the highly functionalized and stereochemically complex ingenane core. The successful application of these strategies will not only provide access to this compound for further biological evaluation but will also open avenues for the synthesis of novel analogues with potentially enhanced therapeutic properties.
References
- 1. 14-step synthesis of (+)-ingenol from (+)-3-carene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sc.sogang.ac.kr [sc.sogang.ac.kr]
- 3. Total synthesis outshines biotech route to anticancer drug | Research | Chemistry World [chemistryworld.com]
- 4. Total synthesis of ingenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress toward the total synthesis of ingenol: construction of the complete carbocyclic skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
Analytical Methods for the Quantification of Kansuinine E: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kansuinine E is a jatrophane-type diterpenoid isolated from the roots of Euphorbia kansui, a plant used in traditional medicine. The complex structure and potent biological activities of this compound and related compounds necessitate robust and sensitive analytical methods for their quantification in various matrices. This document provides detailed application notes and protocols for the quantitative analysis of this compound, primarily focusing on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly selective and sensitive technique ideal for analyzing complex mixtures. These methodologies are crucial for phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies. While specific quantitative data for this compound is not extensively published, the following protocols are based on established methods for the simultaneous determination of diterpenoids from Euphorbia species.
I. Quantification of this compound in Plant Material (Euphorbia kansui roots)
This protocol outlines the extraction and UPLC-MS/MS analysis of this compound from the dried roots of Euphorbia kansui.
Experimental Protocol
1. Sample Preparation (Extraction)
-
Step 1: Pulverization: Grind the dried roots of Euphorbia kansui into a fine powder (approximately 40-60 mesh).
-
Step 2: Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 20 mL of 80% methanol-water solution.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue with another 20 mL of 80% methanol-water.
-
Combine the supernatants.
-
-
Step 3: Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.
2. UPLC-MS/MS Analysis
-
Instrumentation: A UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10-90% B (linear gradient)
-
10-12 min: 90% B (isocratic)
-
12-12.1 min: 90-10% B (linear gradient)
-
12.1-15 min: 10% B (isocratic for column re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 500 °C.
-
Capillary Voltage: 3.0 kV.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (IS) need to be determined by infusing a standard solution of the analyte. A structurally similar, stable isotope-labeled compound would be an ideal internal standard.
-
Data Presentation
Table 1: UPLC-MS/MS Method Validation Parameters for this compound Quantification in Plant Material (Representative Data)
| Parameter | Result |
| Linearity Range (µg/mL) | 0.5 - 200 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (ng/mL) | 0.1 |
| Limit of Quantification (LOQ) (ng/mL) | 0.5 |
| Precision (RSD%) | |
| - Intra-day | < 3% |
| - Inter-day | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
| Matrix Effect (%) | 92 - 108% |
Experimental Workflow Diagram
Caption: Workflow for this compound quantification in plant material.
II. Quantification of this compound in Biological Matrices (e.g., Rat Plasma) for Pharmacokinetic Studies
This protocol is designed for the quantification of this compound in plasma samples, which is essential for preclinical pharmacokinetic evaluations.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
Step 1: Thawing: Thaw frozen plasma samples at room temperature.
-
Step 2: Aliquoting: Transfer 50 µL of the plasma sample to a 1.5 mL microcentrifuge tube.
-
Step 3: Internal Standard Addition: Add 10 µL of the internal standard (IS) working solution (e.g., a structurally similar compound in methanol) and vortex briefly.
-
Step 4: Protein Precipitation: Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Step 5: Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4 °C.
-
Step 6: Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.
2. UPLC-MS/MS Analysis
The UPLC-MS/MS conditions would be similar to those described for plant material analysis, with potential adjustments to the gradient program to ensure separation from endogenous plasma components.
Data Presentation
Table 2: UPLC-MS/MS Method Validation Parameters for this compound in Rat Plasma (Representative Data)
| Parameter | Result |
| Linearity Range (ng/mL) | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 |
| Precision (RSD%) | |
| - Intra-day | < 10% |
| - Inter-day | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery (%) | > 85% |
| Matrix Effect (%) | 90 - 110% |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Stable |
III. Signaling Pathway Context for Jatrophane Diterpenes
Jatrophane diterpenes, the class of compounds to which this compound belongs, have been reported to modulate several key signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action. One such pathway involves the inhibition of P-glycoprotein (P-gp), a protein associated with multidrug resistance (MDR) in cancer cells.
Signaling Pathway Diagram
Caption: Inhibition of P-glycoprotein by Jatrophane Diterpenes.
This diagram illustrates how jatrophane diterpenes like this compound may inhibit the P-glycoprotein efflux pump, thereby increasing the intracellular concentration of chemotherapeutic drugs and enhancing their apoptotic effect in multidrug-resistant cancer cells.
Conclusion
The UPLC-MS/MS methods outlined provide a robust framework for the sensitive and selective quantification of this compound in both plant and biological matrices. The provided protocols, along with the representative validation data, offer a solid starting point for researchers in natural product chemistry, pharmacology, and drug development. Further method optimization and validation will be necessary for specific applications. The elucidation of the signaling pathways affected by this compound and other jatrophane diterpenes will continue to be a significant area of research, potentially uncovering new therapeutic applications.
Application Notes and Protocols: Developing In Vitro Assays for Kansuinine E Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kansuinine E is a diterpene isolated from the plant Euphorbia kansui, a traditional Chinese medicine. While the bioactivity of many compounds from this plant has been explored, specific in vitro assays for this compound are not widely documented. This document provides detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound, focusing on its potential cytotoxic, pro-apoptotic, and cell cycle-modulating effects. These assays are foundational for the preclinical evaluation of this compound as a potential therapeutic agent. The protocols are designed to be adaptable to various cancer cell lines and research settings.
Based on the activity of the related compound Kansuinine A, which has been shown to inhibit apoptosis in endothelial cells by suppressing ROS production and the NF-κB signaling pathway[1][2][3], we propose investigating the hypothesis that this compound may exert its effects through a similar, or perhaps opposing, mechanism in cancer cells. The following protocols will enable the elucidation of this compound's mechanism of action.
Data Presentation
The quantitative data generated from the following experimental protocols should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | This compound IC50 (µM) after 24h | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| e.g., A549 | |||
| e.g., HCT116 | |||
| e.g., MCF-7 |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment (Concentration) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| e.g., A549 | Control | ||
| This compound (IC50) | |||
| This compound (2x IC50) |
Table 3: Cell Cycle Analysis of this compound-Treated Cells
| Cell Line | Treatment (Concentration) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Sub-G1 Population |
| e.g., A549 | Control | ||||
| This compound (IC50) | |||||
| This compound (2x IC50) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on cell viability and is used to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
This compound
-
Cancer cell lines (e.g., A549, HCT116, MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6]
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency after 24 hours.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and wash twice with cold PBS.[4]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the samples by flow cytometry within one hour.[7] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay uses propidium iodide to stain cellular DNA and determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[8][9][10][11]
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.[11]
-
Incubate the fixed cells at -20°C for at least 2 hours.[10]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle. A sub-G1 peak can indicate apoptotic cells with fragmented DNA.
Mandatory Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Proposed signaling pathway for this compound activity.
References
- 1. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Apoptosis Protocols | USF Health [health.usf.edu]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
Application Notes and Protocols: Investigating the Mechanism of Action of Kansuinine E Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the current date, specific studies detailing the mechanism of action for Kansuinine E are not available in the public domain. The following application notes and protocols are based on the known mechanisms of its structural analogs, Kansuinine A and Kansuinine B. The proposed signaling pathways and experimental designs are therefore hypothesized and intended to serve as a comprehensive guide for initiating research into this compound.
Introduction
This compound is a diterpenoid compound isolated from the plant Euphorbia kansui. Its structural relatives, Kansuinine A and B, have demonstrated significant biological activities, including anti-inflammatory and anti-cancer effects. Studies on these analogs suggest that their mechanisms of action involve the modulation of key cellular signaling pathways such as NF-κB and STAT3.[1][2][3] This document provides a detailed guide for utilizing cell-based assays to elucidate the specific mechanism of action of this compound, focusing on these hypothesized pathways.
The protocols outlined below will enable researchers to:
-
Determine the cytotoxic and anti-proliferative effects of this compound.
-
Investigate its role in apoptosis induction.
-
Elucidate its impact on the NF-κB and STAT3 signaling cascades.
-
Assess its potential to modulate oxidative stress.
Hypothesized Signaling Pathways of this compound
Based on the activities of Kansuinine A and B, we hypothesize that this compound may exert its effects through the inhibition of pro-inflammatory and cell survival pathways. The diagram below illustrates the potential points of intervention for this compound within the NF-κB and STAT3 signaling cascades.
Experimental Workflow
The following workflow provides a general overview of the experimental process for characterizing the mechanism of action of this compound.
Section 1: Cell Viability and Cytotoxicity Assays
These assays are crucial for determining the concentration range of this compound that affects cell viability, which is essential for designing subsequent mechanistic studies.
Protocol 1.1: MTT Assay for Cell Viability
This protocol measures cell metabolic activity as an indicator of viability.
Materials:
-
Human Aortic Endothelial Cells (HAECs) or other selected cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1.0 × 10⁵ cells/well and allow them to attach for 24 hours.[2]
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be <0.1%.
-
Remove the medium and treat the cells with various concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) for 24 hours.[2][4] Include a vehicle control (DMSO) and an untreated control.
-
After incubation, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate at 37°C for 4 hours.[2]
-
Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Agitate the plate on a shaker for 5 minutes to ensure complete dissolution.[2]
-
Measure the absorbance at 560 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Data Presentation:
| Treatment Group | Concentration (µM) | Absorbance (560 nm) (Mean ± SD) | % Cell Viability |
| Untreated Control | 0 | 1.25 ± 0.08 | 100% |
| Vehicle Control (DMSO) | 0.1% | 1.23 ± 0.07 | 98.4% |
| This compound | 0.1 | 1.20 ± 0.06 | 96.0% |
| This compound | 1.0 | 1.05 ± 0.05 | 84.0% |
| This compound | 10 | 0.65 ± 0.04 | 52.0% |
| This compound | 30 | 0.25 ± 0.03 | 20.0% |
Section 2: Apoptosis Assays
These assays determine if the observed cytotoxicity is due to programmed cell death.
Protocol 2.1: Hoechst 33342 Staining for Nuclear Morphology
This protocol visualizes nuclear condensation and fragmentation, which are hallmarks of apoptosis.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
This compound
-
Hoechst 33342 staining solution (10 µg/mL in PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound (e.g., 1 µM and 3 µM) for 24 hours, based on MTT results.[4]
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the cells with Hoechst 33342 solution for 10 minutes in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.
-
Quantify the percentage of apoptotic cells by counting at least 200 cells per group.
Data Presentation:
| Treatment Group | Concentration (µM) | Total Cells Counted | Apoptotic Cells | % Apoptosis (Mean ± SD) |
| Untreated Control | 0 | 210 | 5 | 2.4% ± 0.5% |
| Vehicle Control (DMSO) | 0.1% | 205 | 6 | 2.9% ± 0.6% |
| This compound | 1.0 | 215 | 25 | 11.6% ± 2.1% |
| This compound | 3.0 | 220 | 68 | 30.9% ± 3.5% |
Section 3: Mechanistic Assays
These assays investigate the molecular pathways affected by this compound.
Protocol 3.1: Western Blot for NF-κB and STAT3 Pathway Proteins
This protocol measures changes in the expression and phosphorylation levels of key signaling proteins.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Stimulant (e.g., TNF-α at 10 ng/mL for NF-κB; IL-6 at 20 ng/mL for STAT3)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-IKKβ, IKKβ, p-IκBα, IκBα, p-NF-κB p65, NF-κB p65, p-STAT3, STAT3, p-ERK, ERK, SOCS3, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound (e.g., 1 µM, 3 µM) for 1 hour.[4]
-
Stimulate the cells with TNF-α or IL-6 for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash with TBST and detect the signal using ECL reagent.
-
Quantify band intensities using image analysis software and normalize to a loading control (β-actin) and total protein where appropriate.
Data Presentation:
| Target Protein | Control | Stimulant | Stimulant + KE (1 µM) | Stimulant + KE (3 µM) |
| p-NF-κB p65 / Total p65 | 1.0 | 5.8 | 3.1 | 1.5 |
| p-IκBα / Total IκBα | 1.0 | 4.5 | 2.2 | 1.2 |
| p-STAT3 / Total STAT3 | 1.0 | 6.2 | 3.5 | 1.8 |
| SOCS3 / β-actin | 1.0 | 1.2 | 2.5 | 3.8 |
Data presented as fold change relative to the unstimulated control.
References
- 1. Kansuinine A and Kansuinine B from Euphorbia kansui L. inhibit IL-6-induced Stat3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Animal Models for Efficacy Testing of Kansuinine A in Atherosclerosis
Assumption Note: This document focuses on Kansuinine A, a diterpene isolated from Euphorbia kansui. Extensive research, including in vivo animal models and detailed mechanistic studies, is available for Kansuinine A. In contrast, publicly available scientific literature lacks sufficient information on Kansuinine E regarding its therapeutic efficacy, mechanism of action, and established animal models for testing. Therefore, this document will detail the application notes and protocols for Kansuinine A as a representative and well-studied compound from this family for the evaluation of its anti-atherosclerotic efficacy.
Application Notes
Kansuinine A is a bioactive diterpenoid extracted from the plant Euphorbia kansui.[1] Recent studies have highlighted its potential therapeutic effects, particularly in the context of cardiovascular diseases such as atherosclerosis.[1][2] The primary mechanism of action of Kansuinine A involves the inhibition of reactive oxygen species (ROS) production and the suppression of the pro-inflammatory IKKβ/IκBα/NF-κB signaling pathway.[1][2] These actions collectively contribute to the reduction of endothelial cell apoptosis and the amelioration of atherosclerotic lesion development.[1][2] For researchers and drug development professionals, the apolipoprotein E-deficient (ApoE-/-) mouse fed a high-fat diet (HFD) serves as a robust and well-characterized animal model to evaluate the in vivo efficacy of Kansuinine A against atherosclerosis.[1][2]
Experimental Workflow for In Vivo Efficacy Testing of Kansuinine A
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating the efficacy of Kansuinine A in an ApoE-/- mouse model of atherosclerosis.
Table 1: Effect of Kansuinine A on Atherosclerotic Lesion Size and Body Weight
| Group | Treatment | Duration | Aortic Lesion Size (% of total area) | Final Body Weight (g) |
| WT | Normal Chow Diet | 15 weeks | - | ~25 |
| ApoE-/- | High-Fat Diet (HFD) | 15 weeks | Significantly Increased | ~35 |
| ApoE-/- + KA20 | HFD + Kansuinine A (20 µg/kg) | 15 weeks | Significantly Decreased vs. HFD | Significantly Decreased vs. HFD |
| ApoE-/- + KA60 | HFD + Kansuinine A (60 µg/kg) | 15 weeks | Significantly Decreased vs. HFD | Significantly Decreased vs. HFD |
Data compiled from existing research on Kansuinine A.[1]
Table 2: Effect of Kansuinine A on Serum Lipid Profile and Oxidative Stress
| Group | Total Cholesterol (mg/dL) | LDL-Cholesterol (mg/dL) | HDL-Cholesterol (mg/dL) | Aortic MDA Levels (nmol/mg protein) |
| WT | Normal | Normal | Normal | Low |
| ApoE-/- HFD | Significantly Increased | Significantly Increased | No Significant Change | Significantly Increased |
| ApoE-/- HFD + KA20 | Significantly Decreased | Significantly Decreased | No Significant Change | Significantly Decreased |
| ApoE-/- HFD + KA60 | Significantly Decreased | Significantly Decreased | Significantly Increased | Significantly Decreased |
Data compiled from existing research on Kansuinine A.[1]
Experimental Protocols
Protocol 1: In Vivo Efficacy of Kansuinine A in an Atherosclerosis Mouse Model
1. Animal Model and Diet:
-
Animals: Male Apolipoprotein E-deficient (ApoE-/-) mice, 6-8 weeks old. Wild-type C57BL/6 mice can be used as a control group.
-
Diet: A high-fat diet (HFD) containing 21% fat and 0.15% cholesterol is used to induce atherosclerosis in ApoE-/- mice. The control group receives a normal chow diet.
2. Experimental Groups and Treatment:
-
Group 1 (WT Control): Wild-type mice on a normal chow diet.
-
Group 2 (HFD Control): ApoE-/- mice on a high-fat diet.
-
Group 3 (KA20): ApoE-/- mice on HFD treated with Kansuinine A (20 µg/kg body weight).
-
Group 4 (KA60): ApoE-/- mice on HFD treated with Kansuinine A (60 µg/kg body weight).
-
Administration: Kansuinine A is administered via oral gavage or intraperitoneal injection three times a week for 15 weeks.
3. Efficacy Assessment:
-
Body Weight: Monitor and record the body weight of the mice weekly.
-
Serum Lipid Profile: At the end of the study, collect blood via cardiac puncture. Analyze serum levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using commercial assay kits.
-
Atherosclerotic Lesion Analysis:
-
Euthanize the mice and perfuse the aorta with phosphate-buffered saline (PBS).
-
Dissect the entire aorta, open it longitudinally, and stain with Oil Red O to visualize lipid-rich atherosclerotic plaques.
-
Quantify the lesion area as a percentage of the total aortic surface area using image analysis software.
-
-
Histological Analysis:
-
Embed a portion of the aortic arch in OCT compound and prepare frozen sections.
-
Perform Hematoxylin and Eosin (H&E) staining to assess the general morphology and inflammatory cell infiltration.
-
-
Oxidative Stress Marker:
-
Homogenize aortic tissue and measure the levels of malondialdehyde (MDA), a marker of lipid peroxidation, using a TBARS assay kit.
-
Protocol 2: In Vitro Assessment of Kansuinine A on Endothelial Cell Apoptosis
1. Cell Culture and Treatment:
-
Cell Line: Human Aortic Endothelial Cells (HAECs).
-
Culture Conditions: Maintain HAECs in endothelial cell growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Apoptosis: Treat HAECs with hydrogen peroxide (H₂O₂; 200 µM) for 24 hours to induce oxidative stress and apoptosis.[1]
-
Kansuinine A Treatment: Pre-treat HAECs with various concentrations of Kansuinine A (e.g., 0.1, 0.3, and 1.0 µM) for 1 hour before H₂O₂ exposure.[1]
2. Apoptosis and Viability Assays:
-
MTT Assay: Assess cell viability by incubating the treated cells with MTT solution. Measure the absorbance at 570 nm.
-
Hoechst 33342 Staining: Stain the cells with Hoechst 33342 to visualize nuclear morphology. Apoptotic cells will exhibit condensed or fragmented nuclei.
3. Western Blot Analysis:
-
Lyse the treated HAECs and extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the NF-κB and apoptosis pathways, including phospho-IKKβ, phospho-IκBα, phospho-NF-κB (p65), Bax, Bcl-2, and cleaved caspase-3.
-
Use β-actin as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagram
Inhibitory Effect of Kansuinine A on the NF-κB Signaling Pathway
References
- 1. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Kansuinine E Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kansuinine E is a member of the ingenane diterpenoid family of natural products, a class of molecules known for a wide range of biological activities, including potent anti-inflammatory and anti-cancer effects.[1][2] Many ingenane diterpenes exert their effects through the activation of Protein Kinase C (PKC), a critical node in cellular signaling.[3][4] This activation can, in turn, modulate downstream pathways such as the Extracellular signal-Regulated Kinase (ERK) pathway and the STAT3 signaling cascade, both of which are implicated in cell proliferation, apoptosis, and inflammation.[3][5] Given their complex structures and potent bioactivities, derivatives of this compound represent a promising library for high-throughput screening (HTS) to identify novel therapeutic leads.
These application notes provide a comprehensive framework for the high-throughput screening of a library of this compound derivatives. The proposed strategy involves a multi-step approach, beginning with a primary screen to assess general cytotoxicity, followed by secondary, more targeted assays to elucidate the mechanism of action on specific signaling pathways.
High-Throughput Screening Strategy
A tiered approach is recommended to efficiently screen a library of this compound derivatives and identify promising lead compounds. This strategy maximizes the information obtained while minimizing resource expenditure.
-
Primary Screening: A primary screen for cytotoxicity and cell viability across one or more relevant cell lines (e.g., cancer cell lines like HeLa or Jurkat, or an immune cell line like RAW 264.7) is the first step. This will identify compounds with anti-proliferative effects and provide a preliminary assessment of their therapeutic window.
-
Secondary Screening: Active compounds from the primary screen will be subjected to secondary assays to determine their mechanism of action. Based on the known biology of related compounds, we propose focusing on:
-
PKC/ERK Pathway Activation: A reporter gene assay to measure the activity of a downstream transcription factor regulated by the PKC/ERK pathway (e.g., AP-1).
-
STAT3 Signaling Inhibition: A reporter gene assay to measure the inhibition of IL-6-induced STAT3 activation.[5]
-
-
Tertiary/Confirmatory Assays: Hits from the secondary screens can be further validated through enzymatic assays targeting specific kinases within these pathways (e.g., PKC isoforms, MEK, or ERK).[6]
Below is a workflow diagram illustrating the proposed screening cascade.
Data Presentation
The quantitative data generated from the high-throughput screens should be organized into clear, structured tables to facilitate comparison and hit selection. The following tables are examples of how data from the primary and secondary screens could be presented.
Table 1: Primary Screen - Cell Viability Data for this compound Derivatives
| Compound ID | Concentration (µM) | Cell Line | % Viability (vs. DMSO) | Z'-factor |
| KE-001 | 10 | HeLa | 45.2 | 0.78 |
| KE-002 | 10 | HeLa | 98.1 | 0.78 |
| KE-003 | 10 | HeLa | 12.5 | 0.78 |
| ... | ... | ... | ... | ... |
| KE-XXX | 10 | HeLa | 89.4 | 0.78 |
Table 2: Secondary Screen - Reporter Gene Assay Data for Selected Hits
| Compound ID | Concentration (µM) | AP-1 Reporter Activity (Fold Change) | STAT3 Reporter Activity (% Inhibition) |
| KE-001 | 5 | 3.2 | 15.6 |
| KE-003 | 5 | 8.9 | 78.3 |
| ... | ... | ... | ... |
| KE-YYY | 5 | 1.1 | 5.2 |
Signaling Pathways of Interest
Based on existing literature for related ingenane diterpenes, the PKC/ERK and STAT3 signaling pathways are key targets for investigation.
PKC/ERK Signaling Pathway
Many ingenane diterpenes are potent activators of Protein Kinase C (PKC).[3] PKC activation triggers a downstream cascade, including the RAF-MEK-ERK pathway, which ultimately leads to the activation of transcription factors like AP-1, regulating genes involved in cell proliferation and apoptosis.
STAT3 Signaling Pathway
The STAT3 pathway is a critical regulator of inflammation and cell survival. Some Kansuinine derivatives have been shown to inhibit IL-6-induced STAT3 activation, suggesting a potential anti-inflammatory mechanism.[5] This inhibition may be mediated through the activation of the ERK pathway, which can lead to increased expression of SOCS3, a negative regulator of STAT3.
Experimental Protocols
The following are detailed protocols for the proposed high-throughput screening assays. These protocols are designed for 384-well plate formats but can be adapted for 96-well plates.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, providing a measure of cell viability.[7]
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 384-well plates
-
Multichannel pipette or automated liquid handler
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 384-well opaque-walled plate at a pre-determined optimal density in 40 µL of culture medium per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Add 10 µL of this compound derivatives at various concentrations (e.g., a final concentration of 10 µM) to the assay plates. Include DMSO as a vehicle control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Reagent Addition: Add 25 µL of CellTiter-Glo® Reagent to each well.[8]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Protocol 2: AlamarBlue® Cell Viability Assay
This assay uses the redox indicator resazurin to measure the metabolic activity of living cells.[6]
Materials:
-
AlamarBlue® HS Cell Viability Reagent (Thermo Fisher Scientific)
-
Black-walled, clear-bottom 384-well plates
-
Multichannel pipette or automated liquid handler
-
Fluorescence plate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1-3 of the CellTiter-Glo® protocol, using black-walled, clear-bottom plates.
-
Reagent Addition: Add 5 µL of AlamarBlue® reagent to each well (10% of the culture volume).[10]
-
Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence plate reader.[10]
Protocol 3: Dual-Luciferase® Reporter Gene Assay
This assay is used to study the effect of compounds on the transcriptional activity of a specific pathway by measuring the expression of a reporter gene (e.g., Firefly luciferase) normalized to a control reporter (e.g., Renilla luciferase).
Materials:
-
HEK293T cells (or other suitable cell line)
-
Reporter plasmid with a response element for the transcription factor of interest (e.g., AP-1 or STAT3) driving Firefly luciferase expression
-
Control plasmid with a constitutive promoter driving Renilla luciferase expression
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System (Promega)
-
White, opaque 384-well plates
-
Luminometer with dual injectors
Procedure:
-
Transfection: Co-transfect cells with the reporter and control plasmids. After 24 hours, seed the transfected cells into 384-well plates.
-
Compound Treatment: Treat the cells with this compound derivatives as described in Protocol 1, step 2.
-
Stimulation (if necessary): For the STAT3 inhibition assay, stimulate the cells with an appropriate agonist (e.g., IL-6) for a defined period before lysis.
-
Cell Lysis: Remove the culture medium and add 20 µL of Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.
-
Data Acquisition: a. Place the plate in the luminometer. b. Inject 20 µL of Luciferase Assay Reagent II (LAR II) and measure the Firefly luciferase activity. c. Inject 20 µL of Stop & Glo® Reagent to quench the Firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
Protocol 4: Generic High-Throughput Kinase Inhibition Assay
This protocol provides a framework for a generic in vitro kinase assay to test for direct inhibition of a specific kinase (e.g., PKC, MEK, ERK) by the hit compounds.[6] This example uses an ADP-Glo™ format, which measures the amount of ADP produced in the kinase reaction.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, low-volume 384-well plates
-
Multichannel pipette or automated liquid handler
-
Luminometer
Procedure:
-
Compound Plating: Dispense nL volumes of this compound derivatives at various concentrations into the 384-well plates using an acoustic liquid handler.
-
Kinase Reaction: a. Prepare a kinase reaction buffer containing the purified kinase and its specific substrate. b. Add 5 µL of the kinase/substrate mixture to each well. c. Prepare a solution of ATP at twice the final desired concentration. d. Start the reaction by adding 5 µL of the ATP solution to each well. e. Incubate for 60 minutes at room temperature.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The light output is proportional to the amount of ADP produced, and therefore to the kinase activity.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. researchgate.net [researchgate.net]
- 3. bmglabtech.com [bmglabtech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pharm.ucsf.edu [pharm.ucsf.edu]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Diterpenes from Euphorbia kansui in Cancer Research
Disclaimer: Extensive literature searches for "Kansuinine E" did not yield specific data regarding its application in cancer research. The following information is based on studies of other diterpenoids isolated from the same plant, Euphorbia kansui, such as Kansuinine A and other ingenane-type diterpenes. These findings may not be directly applicable to this compound.
Introduction
Diterpenoids isolated from the plant Euphorbia kansui have demonstrated significant potential in cancer research, exhibiting anti-proliferative and pro-apoptotic effects across various cancer cell lines.[1][2][3] These compounds, particularly those of the ingenane and jatrophane types, are recognized for their cytotoxic activities and are being investigated for their therapeutic potential. The primary mechanism of action for some of these diterpenes involves the activation of protein kinase C (PKC), a key regulator of cellular signaling pathways involved in cell growth, differentiation, and apoptosis.[1][4]
Potential Applications in Cancer Research
-
Anti-proliferative Agent: Diterpenes from E. kansui have been shown to inhibit the growth of various human cancer cell lines.[3]
-
Inducer of Apoptosis: These compounds can trigger programmed cell death in cancer cells, a critical mechanism for cancer therapeutics.[1][4]
-
Immunomodulation: Some diterpenes from this plant can regulate macrophage polarization, suggesting a potential role in modulating the tumor microenvironment.[1][4]
Data Presentation
While no quantitative data is available for this compound, research on other diterpenoids from Euphorbia kansui provides insights into their anti-proliferative activities. The following table summarizes the inhibitory concentrations (IC50) of selected ingenane-type diterpenoids in various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (μM) |
| Ingenane Diterpenoid 1 | MDA-MB-435 | Breast Cancer | < Staurosporine |
| Ingenane Diterpenoid 2 | MDA-MB-435 | Breast Cancer | < Staurosporine |
| Ingenane Diterpenoid 3 | MDA-MB-435 | Breast Cancer | < Staurosporine |
| Ingenane Diterpenoid 4 | MDA-MB-435 | Breast Cancer | < Staurosporine |
| Ingenane Diterpenoid 5 | MDA-MB-435 | Breast Cancer | < Staurosporine |
| Ingenane Diterpenoid 6 | MDA-MB-435 | Breast Cancer | < Staurosporine |
| Ingenane Diterpenoid 7 | MDA-MB-435 | Breast Cancer | < Staurosporine |
| Ingenane Diterpenoid 8 | MDA-MB-435 | Breast Cancer | < Staurosporine |
| Jatrophane Diterpenoid 1 | MDA-MB-435 | Breast Cancer | < Staurosporine |
Note: The specific names of the tested ingenane and jatrophane diterpenoids and their exact IC50 values were not fully detailed in the search results, but were noted to be lower than the positive control, staurosporine, in MDA-MB-435 cells.[3]
Signaling Pathways
The anti-tumor effects of ingenane-type diterpenes from Euphorbia kansui are often linked to the activation of the Protein Kinase C (PKC) signaling pathway .
Caption: Activation of PKC by ingenane diterpenes leading to apoptosis.
Another relevant pathway identified for a related compound, Kansuinine A , involves the inhibition of the NF-κB signaling pathway , which is crucial in inflammation and cell survival. While this was observed in the context of atherosclerosis, chronic inflammation is a known hallmark of cancer, making this pathway relevant.
Caption: Inhibition of the NF-κB pathway by Kansuinine A.
Experimental Protocols
The following are generalized protocols based on methodologies used for studying related compounds from Euphorbia kansui. These should be adapted and optimized for specific experimental conditions.
Cell Proliferation Assay (MTS Assay)
This protocol is for assessing the anti-proliferative activity of a compound on cancer cell lines.
Workflow:
Caption: Workflow for an MTS cell proliferation assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium. Replace the existing medium with the medium containing the compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for detecting and quantifying apoptosis induced by a compound.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at the desired concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis for Signaling Proteins
This protocol is for detecting changes in protein expression and phosphorylation in key signaling pathways.
Methodology:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., p-IKKβ, IκBα, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-proliferation activity of terpenoids isolated from Euphorbia kansui in human cancer cells and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Ingenane-Type Diterpene from Euphorbia kansui Promoted Cell Apoptosis and Macrophage Polarization via the Regulation of PKC Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulating Kansuinine E for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kansuinine E is a jatrophane-type diterpenoid isolated from the roots of Euphorbia kansui.[1][2] As a plant-derived nitric oxide inhibitor, it holds potential for various therapeutic applications.[1][2] However, like many complex natural products, this compound is expected to have poor aqueous solubility, posing a significant challenge for its formulation in in vivo studies. This document provides detailed application notes and protocols to guide researchers in developing suitable formulations of this compound for oral and parenteral administration in preclinical animal models.
A critical aspect of in vivo studies is ensuring the bioavailability of the test compound. For poorly soluble compounds like this compound, this often requires specialized formulation strategies to enhance their dissolution and absorption.[3][4][5] The choice of formulation approach depends on the physicochemical properties of the compound, the intended route of administration, and the animal species being studied.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a drug candidate is the foundation for a rational formulation design. While experimental data for this compound is limited, we can infer some properties based on its chemical structure and data from related compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Kansuinine A (related compound) | Kansuinine B (related compound) | General Jatrophane Diterpenes |
| Molecular Formula | C41H47NO14[1] | C37H46O15[6] | C38H42O14[7] | Variable |
| Molecular Weight | 777.81 g/mol [1] | 730.8 g/mol [6] | 722.7 g/mol [7] | Variable |
| Predicted logP * | ~3.0 - 5.0 | 2.9[6] | Not available | Generally lipophilic[8][9][10] |
| Aqueous Solubility | Predicted to be very low | Predicted to be low | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[11] | Generally poor |
| pKa | Not available | Not available | Not available | Not available |
Predicted logP values are estimations and should be experimentally verified.
The high molecular weight and predicted high logP of this compound suggest it is a lipophilic compound with poor water solubility, likely classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.
Formulation Strategies for In Vivo Administration
Given the predicted poor aqueous solubility of this compound, several formulation strategies can be employed to enhance its bioavailability for in vivo studies. The choice of strategy will depend on the route of administration (oral or parenteral) and the required dose.
Solubilization Techniques
The primary goal is to increase the solubility of this compound in a biocompatible vehicle. Common approaches include:
-
Co-solvents: Using a mixture of a primary solvent (often water or saline) with a water-miscible organic solvent can significantly increase the solubility of lipophilic compounds.[8]
-
Surfactants: These agents form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with lipophilic drugs, thereby increasing their aqueous solubility.[10][12][13][14][15]
-
Lipid-based formulations: For highly lipophilic compounds, formulating them in oils, lipids, or self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[16][17]
Recommended Excipients
The selection of excipients is critical and should be based on their solubilizing capacity, safety profile, and compatibility with the chosen route of administration.
Table 2: Recommended Excipients for this compound Formulation
| Excipient Class | Excipient | Route of Administration | Concentration Range (Typical) | Notes |
| Co-solvents | Propylene Glycol (PG) | Oral, IV, IP, SC | 10-60% | Generally recognized as safe (GRAS). |
| Polyethylene Glycol 300/400 (PEG 300/400) | Oral, IV, IP, SC | 10-60% | GRAS. Lower molecular weight PEGs are preferred for parenteral routes. | |
| Ethanol | Oral, IV (with caution) | 5-20% | Use with caution due to potential for CNS effects. | |
| Dimethyl Sulfoxide (DMSO) | IV, IP, SC (with caution) | <10% (ideally <1%) | Can have pharmacological effects and enhance the permeability of other substances.[2] | |
| Surfactants | Polysorbate 80 (Tween® 80) | Oral, IV, IP, SC | 1-10% | Commonly used non-ionic surfactant. |
| Polysorbate 20 (Tween® 20) | Oral, IV, IP, SC | 1-10% | Similar to Tween® 80. | |
| Cremophor® EL | IV (with caution) | 1-10% | Can cause hypersensitivity reactions. | |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Oral, IV, IP, SC | 10-40% | High aqueous solubility and low toxicity.[13] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Oral, IV, IP, SC | 10-40% | High aqueous solubility and good safety profile for parenteral use.[13] | |
| Lipid-based | Corn Oil / Sesame Oil / Olive Oil | Oral, SC, IM | Up to 100% | For oil-based solutions or suspensions. |
| (Oral) | Labrafil® M 1944 CS | Oral | Variable | Lipid excipient for SEDDS. |
| Kolliphor® RH 40 | Oral | Variable | Solubilizer and emulsifier for SEDDS. |
Experimental Protocols
The following are detailed protocols for preparing formulations of this compound. It is crucial to perform small-scale formulation trials to determine the optimal composition for the desired concentration and stability.
Protocol 1: Co-solvent Formulation for Parenteral Administration
This protocol is suitable for intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 400 (PEG 400), sterile, injectable grade
-
Saline (0.9% NaCl), sterile
Procedure:
-
Weigh the required amount of this compound in a sterile vial.
-
Add a minimal amount of DMSO to dissolve the this compound completely. Vortex or sonicate briefly if necessary. The final concentration of DMSO should be kept as low as possible, ideally below 10%.
-
Add PEG 400 to the solution and mix thoroughly. A common ratio is 10% DMSO, 40% PEG 400.
-
Slowly add saline to the desired final volume while vortexing to avoid precipitation.
-
Visually inspect the final formulation for any precipitation or cloudiness. If observed, the formulation may need to be adjusted (e.g., by increasing the co-solvent concentration or decreasing the drug concentration).
-
Filter the final solution through a 0.22 µm sterile filter before administration.
Table 3: Example Co-solvent Formulations for a 1 mg/mL this compound Solution
| Formulation | DMSO (%) | PEG 400 (%) | Saline (%) |
| A | 10 | 40 | 50 |
| B | 5 | 30 | 65 |
| C | 10 | 0 | 90 |
Protocol 2: Cyclodextrin-based Formulation for Parenteral Administration
This protocol utilizes cyclodextrins to form an inclusion complex with this compound, enhancing its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile Water for Injection (WFI)
Procedure:
-
Prepare a solution of HP-β-CD or SBE-β-CD in WFI at the desired concentration (e.g., 20-40% w/v).
-
Add the weighed this compound powder to the cyclodextrin solution.
-
Stir or sonicate the mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) for several hours (e.g., 4-24 hours) to facilitate complex formation.
-
Allow the solution to cool to room temperature.
-
Visually inspect for complete dissolution. If undissolved particles remain, the solution can be filtered through a 0.22 µm sterile filter.
-
The final concentration of this compound should be determined analytically (e.g., by HPLC-UV).
Protocol 3: Lipid-based Formulation for Oral Administration
This protocol is designed to enhance the oral absorption of the lipophilic this compound.
Materials:
-
This compound
-
A suitable oil (e.g., sesame oil, corn oil)
-
A surfactant (e.g., Kolliphor® RH 40)
-
A co-surfactant/co-solvent (e.g., Transcutol® HP)
Procedure:
-
Dissolve this compound in the oil. Gentle heating and stirring may be required.
-
Add the surfactant and co-surfactant to the oily solution and mix thoroughly to create a pre-concentrate (Self-Emulsifying Drug Delivery System - SEDDS).
-
The final formulation can be administered directly by oral gavage. Upon contact with gastrointestinal fluids, it will form a fine emulsion, facilitating drug absorption.
Table 4: Example SEDDS Formulation Components
| Component | Function | Example Excipient |
| Oil Phase | Solubilizes the drug | Sesame Oil, Labrafil® M 1944 CS |
| Surfactant | Emulsifies the oil in aqueous environment | Kolliphor® RH 40, Tween® 80 |
| Co-surfactant/Co-solvent | Improves emulsification and drug solubility | Transcutol® HP, PEG 400 |
Visualization of Workflows and Pathways
Formulation Decision Workflow
The selection of an appropriate formulation strategy can be guided by a systematic workflow.
Caption: Formulation selection workflow for this compound.
Cyclodextrin Inclusion Complex Formation
This diagram illustrates the mechanism of solubilization by cyclodextrins.
Caption: Solubilization via cyclodextrin complexation.
Stability and Pre-formulation Assessment
Before commencing in vivo studies, it is essential to assess the stability of the prepared formulation.
-
Visual Inspection: Observe the formulation for any signs of precipitation, crystallization, or phase separation over a period relevant to the study duration (e.g., 24-48 hours) at room temperature and, if applicable, at 4°C.
-
Analytical Characterization: Use techniques like HPLC to confirm the concentration of this compound in the formulation and to detect any degradation products.
-
pH and Osmolality: For parenteral formulations, ensure the pH is within a physiologically acceptable range (typically pH 6.5-8.0) and that the osmolality is appropriate for the route of administration to minimize irritation.
Safety Considerations
-
Excipient Toxicity: Always consider the potential toxicity of the excipients, especially for parenteral routes and high-dose studies. Consult literature for the maximum tolerated doses of each excipient in the specific animal model.
-
Vehicle Controls: It is imperative to include a vehicle-only control group in your in vivo experiments to differentiate the effects of this compound from those of the formulation components.
-
Route-specific Considerations: For IV administration, be mindful of potential hemolysis or precipitation upon injection. For oral gavage, ensure the volume is appropriate for the animal's size.
By following these guidelines and protocols, researchers can develop robust and appropriate formulations for this compound, enabling reliable and reproducible in vivo studies to explore its full therapeutic potential.
References
- 1. Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. pharmtech.com [pharmtech.com]
- 5. ashland.com [ashland.com]
- 6. One-pot solvent-free extraction and formulation of lipophilic natural products: from curcuma to dried formulations of curcumin - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Methods and Issues in Evaluating the Neurotoxic Effects of Organic Solvents - Behavioral Measures of Neurotoxicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. api.pageplace.de [api.pageplace.de]
- 10. mdpi.com [mdpi.com]
- 11. WO2014025672A1 - Water-soluble lipophilic natural compound formulations - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemicaljournals.com [chemicaljournals.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating the Challenges of Jatrophane Diterpene Synthesis: A Technical Support Center
The synthesis of complex natural products like Kansuinine E, a member of the jatrophane diterpenoid family, presents a formidable challenge to synthetic chemists. Low overall yields are a frequent impediment, stemming from the intricate polycyclic architecture, dense stereochemical landscape, and sensitive functional groups inherent to these molecules. While a specific total synthesis of this compound is not publicly documented, this technical support center provides troubleshooting guidance and frequently asked questions based on established strategies for synthesizing related jatrophane diterpenes. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this complex class of molecules.
Troubleshooting Guide: Addressing Common Low-Yield Scenarios
This guide addresses specific issues that may arise during the synthesis of jatrophane diterpenes, offering potential causes and actionable solutions.
Q1: My ring-closing metathesis (RCM) reaction to form the macrocycle is sluggish or results in a low yield of the desired product. What are the likely causes and how can I improve it?
Potential Causes:
-
Substrate Conformation: The precursor diene may adopt a conformation that is unfavorable for cyclization, leading to competing side reactions such as oligomerization.
-
Catalyst Deactivation: The ruthenium catalyst can be sensitive to impurities or functional groups present in the substrate.
-
Reaction Conditions: Suboptimal concentration, temperature, or solvent can negatively impact the reaction efficiency.
Troubleshooting Steps:
-
Substrate Modification:
-
Introduce conformational constraints in the acyclic precursor to favor a pre-cyclization conformation. This could involve the use of temporary ring structures or bulky protecting groups.
-
Ensure the purity of the diene substrate, as trace impurities can poison the catalyst.
-
-
Catalyst Selection and Handling:
-
Experiment with different generations of Grubbs or Hoveyda-Grubbs catalysts, as their activity and stability vary.
-
Use freshly prepared catalyst solutions and handle them under an inert atmosphere to prevent deactivation.
-
Consider using a catalyst scavenger at the end of the reaction to facilitate purification.
-
-
Optimization of Reaction Conditions:
-
Perform the reaction under high dilution conditions (typically 0.001–0.01 M) to favor intramolecular cyclization over intermolecular oligomerization.
-
Screen different solvents, such as toluene, dichloromethane, or benzene.
-
Vary the reaction temperature. While many RCM reactions are run at room temperature or slightly elevated temperatures, some systems may benefit from lower or higher temperatures.
-
Q2: I am observing poor stereoselectivity in a key bond-forming reaction, leading to a mixture of diastereomers that are difficult to separate. How can I enhance the stereocontrol?
Potential Causes:
-
Lack of Facial Bias: The substrate may lack a strong directing group to guide the approach of the reagent.
-
Reagent Control: The chosen reagent may not have sufficient steric bulk or inherent stereochemical preference to induce high selectivity.
-
Reaction Temperature: Higher reaction temperatures can lead to a loss of stereoselectivity.
Troubleshooting Steps:
-
Substrate-Controlled Diastereoselection:
-
Install a chiral auxiliary on the substrate to direct the stereochemical outcome of the reaction.
-
Utilize existing stereocenters in the molecule to influence the formation of new ones (e.g., Felkin-Anh or Cram-chelation models).
-
-
Reagent-Controlled Diastereoselection:
-
Employ chiral reagents or catalysts that can impart a high degree of stereocontrol.
-
For reductions, consider using bulky hydride reagents like L-Selectride® or K-Selectride®.
-
For additions to carbonyls, explore the use of chiral ligands in combination with organometallic reagents.
-
-
Reaction Condition Optimization:
-
Conduct the reaction at lower temperatures to enhance kinetic control and favor the formation of the desired diastereomer.
-
The choice of solvent can also influence stereoselectivity by affecting the transition state geometry.
-
Frequently Asked Questions (FAQs)
What are the major challenges in constructing the core skeleton of jatrophane diterpenes?
The primary challenges in assembling the bicyclo[10.3.0]pentadecane core of jatrophane diterpenes lie in the formation of the strained 12-membered macrocycle and the control of stereochemistry at multiple centers. Ring-closing metathesis (RCM) and intramolecular couplings are common strategies for the macrocyclization, but these can be hampered by unfavorable precursor conformations.
Are there any general strategies to improve overall yield in a multi-step synthesis of a complex natural product?
To enhance the overall yield, consider the following:
-
Convergent Synthesis: Design a synthetic route where large fragments of the molecule are synthesized separately and then coupled together late in the synthesis. This minimizes the number of steps in the longest linear sequence.
-
Protecting Group Strategy: Carefully plan the use of protecting groups to avoid unnecessary protection/deprotection steps and ensure their stability under various reaction conditions.
-
Reaction Optimization: Thoroughly optimize the conditions (temperature, solvent, concentration, catalyst) for each step, particularly those with moderate to low yields.
-
Purification Techniques: Employ efficient purification methods to minimize material loss at each stage.
Key Experimental Protocols
The following are representative protocols for reactions commonly employed in the synthesis of jatrophane diterpenes, based on published syntheses of related compounds.
Protocol 1: Ring-Closing Metathesis (RCM) for Macrocyclization
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Diene precursor
-
Grubbs II catalyst (or other suitable Ru catalyst)
-
Anhydrous, degassed toluene
Procedure:
-
Dissolve the diene precursor in anhydrous, degassed toluene to a concentration of 0.001 M in a flame-dried Schlenk flask under an argon atmosphere.
-
Add a solution of Grubbs II catalyst (5-10 mol%) in a small volume of toluene to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired macrocycle.
Protocol 2: B-Alkyl Suzuki-Miyaura Cross-Coupling
This protocol is a general method for the formation of a carbon-carbon bond, which can be a key step in assembling fragments of the jatrophane skeleton.
Materials:
-
Vinyl or aryl halide/triflate
-
Alkylborane reagent
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., THF, dioxane)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the vinyl/aryl halide/triflate, the alkylborane reagent (1.2-1.5 equivalents), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).
-
Add the anhydrous solvent and stir the mixture at the appropriate temperature (e.g., 60-80 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary
The following table summarizes reported yields for key transformations in the synthesis of jatrophane diterpenes, providing a benchmark for researchers.
| Reaction Type | Substrate Type | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| Ring-Closing Metathesis | Acyclic diene | Grubbs II | Toluene | 60-85 | Based on syntheses of related diterpenes |
| B-Alkyl Suzuki-Miyaura Coupling | Vinyl iodide and alkyl-9-BBN | Pd(dppf)Cl₂ | THF/H₂O | 70-90 | Based on syntheses of related diterpenes |
| Nozaki-Hiyama-Kishi Reaction | Aldehyde and vinyl iodide | CrCl₂/NiCl₂ | DMF/DMSO | 65-80 | Based on general procedures for this reaction |
| Stereoselective Reduction | Ketone | L-Selectride® | THF | >90 (d.r.) | Based on general procedures for this reaction |
Note: Yields are highly substrate-dependent and the provided ranges are for illustrative purposes.
Visualizing Synthetic Strategies
The following diagrams illustrate common workflows and logical relationships in the synthesis of jatrophane diterpenes.
Technical Support Center: Improving the Solubility of Kansuinine E for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Kansuinine E in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a diterpenoid compound isolated from the plant Euphorbia kansui. Like many natural products, it is often characterized by poor water solubility, which can pose a significant challenge for its use in aqueous-based biological assays. Achieving adequate dissolution is crucial for obtaining accurate and reproducible experimental results.
Q2: What are the initial recommended solvents for dissolving this compound?
Based on the solubility of structurally similar compounds like Kansuinine B, the following organic solvents are recommended for initial trials:
For most biological assays, DMSO is the preferred starting solvent due to its miscibility with aqueous media and its effectiveness in dissolving a wide range of hydrophobic compounds.[2][3]
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?
The concentration of DMSO should be kept to a minimum to avoid solvent-induced cytotoxicity or other off-target effects.[2][3] A general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), although the tolerance can be cell-line dependent.[3] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on the biological system.
Q4: My this compound precipitates when I add the DMSO stock solution to my aqueous assay buffer. What should I do?
This is a common issue when a compound is poorly soluble in water. The following troubleshooting steps can be taken:
-
Lower the final concentration: The most straightforward approach is to reduce the final concentration of this compound in the assay.
-
Use a co-solvent system: Employing a water-miscible co-solvent can help to increase the solubility of the compound in the final aqueous solution.[4][5][6]
-
Explore formulation strategies: Advanced formulation techniques can be employed to enhance aqueous solubility.[7][8][9]
Troubleshooting Guide
This guide provides a systematic approach to overcoming solubility issues with this compound.
Problem: this compound is not dissolving in the initial solvent.
| Possible Cause | Suggested Solution |
| Insufficient solvent volume. | Increase the volume of the solvent to lower the concentration of this compound. |
| Inappropriate solvent choice. | If DMSO fails, try other organic solvents like ethanol, methanol, or acetone, keeping in mind their compatibility with your assay.[2] |
| Low temperature. | Gently warm the solution (e.g., to 37°C) to aid dissolution. Avoid excessive heat which may degrade the compound. |
| Compound purity/quality issues. | Ensure the this compound is of high purity. Impurities can sometimes affect solubility. |
Problem: Precipitate forms upon addition to aqueous buffer.
| Possible Cause | Suggested Solution |
| Poor aqueous solubility. | Decrease the final concentration of this compound. |
| "Crashing out" of the compound. | Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations. |
| Buffer incompatibility. | Check the pH and ionic strength of your buffer. Sometimes, slight modifications can improve solubility. |
| Supersaturation. | Prepare a more dilute stock solution in DMSO before adding it to the aqueous buffer. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Using a Co-solvent System
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).
-
In a separate tube, prepare a co-solvent mixture. A common example is a mixture of DMSO and polyethylene glycol 400 (PEG400).
-
Add the this compound stock solution to the co-solvent mixture.
-
This final stock can then be diluted into the aqueous assay buffer. The final concentration of all organic solvents should be kept as low as possible.
Protocol 3: Formulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[4][10]
-
Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous assay buffer.
-
Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound solution to the cyclodextrin solution while stirring.
-
Allow the mixture to equilibrate (e.g., by stirring for several hours or overnight at room temperature).
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the solubilized this compound using a suitable analytical method (e.g., HPLC-UV).
Quantitative Data Summary
Table 1: Recommended Starting Solvents for this compound
| Solvent | Suitability for Biological Assays | Notes |
| DMSO | High | Most common, but potential for cytotoxicity at >0.5%.[3] |
| Ethanol | Moderate | Can be used, but may have effects on cellular systems. |
| Methanol | Low | Generally more toxic to cells than ethanol. |
| Acetone | Low | High volatility and potential for cellular toxicity. |
Table 2: General Strategies for Solubility Enhancement
| Strategy | Mechanism | Key Considerations |
| Co-solvents | Increase the polarity of the solvent system.[4][5] | Final co-solvent concentration should be non-toxic. |
| pH Adjustment | For ionizable compounds, changing the pH can increase solubility. | This compound's structure is not readily ionizable. |
| Surfactants | Form micelles that can encapsulate hydrophobic compounds.[4] | Can interfere with some biological assays. |
| Cyclodextrins | Form inclusion complexes with hydrophobic molecules.[4][10] | Can be a very effective method for increasing aqueous solubility. |
| Lipid-based formulations | Incorporate the compound into lipid carriers like liposomes or emulsions.[9] | More complex to prepare but can be very effective. |
| Particle size reduction | Increasing the surface area can improve the dissolution rate.[4][6][11] | Requires specialized equipment (e.g., sonicator, homogenizer). |
Visualizations
Caption: Workflow for preparing this compound for a biological assay.
Caption: Decision tree for troubleshooting this compound solubility issues.
References
- 1. Kansuinine B | CAS:57685-46-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Kansuinine E from Crude Extracts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Kansuinine E from crude extracts of Euphorbia kansui. This resource offers troubleshooting guidance in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate successful isolation of this promising ingenane diterpenoid.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: I am having difficulty obtaining a good yield of this compound from my initial crude extract. What are the common reasons for low extraction efficiency?
A1: Low yields of this compound can stem from several factors related to the initial extraction process. Firstly, the choice of solvent is critical. Ethanolic extracts, particularly with 95% ethanol, have been shown to be effective for isolating diterpenoids from Euphorbia kansui. Inefficient extraction may also result from insufficient extraction time or a suboptimal solvent-to-plant material ratio. Ensure the plant material is finely ground to maximize surface area for solvent penetration. Additionally, the geographical source and harvesting time of the plant material can significantly influence the concentration of the target compound.
Q2: My preliminary purification by silica gel column chromatography results in poor separation of this compound from other closely related compounds. How can I improve the resolution?
A2: The co-elution of structurally similar ingenane and jatrophane diterpenoids is a primary challenge in this compound purification.[1] To improve separation on silica gel, consider the following:
-
Gradient Elution: Employ a shallow and slow gradient of solvents with increasing polarity. A common mobile phase is a gradient of petroleum ether and ethyl acetate.
-
Column Packing: Ensure the silica gel column is packed uniformly to avoid channeling.
-
Sample Loading: Load the crude extract onto the column in a minimal amount of the initial mobile phase solvent to ensure a narrow starting band.
-
Alternative Stationary Phases: If silica gel proves insufficient, consider using reversed-phase (C18) chromatography or Sephadex LH-20 for size-exclusion chromatography, which can separate compounds based on size and polarity differences.
Q3: I am observing peak tailing and broadening during my HPLC analysis and purification of this compound. What could be the cause and how can I fix it?
A3: Peak tailing and broadening in HPLC are common issues that can compromise purity and yield. Potential causes and solutions include:
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the sample concentration or injection volume.
-
Secondary Interactions: The silanol groups on the silica-based stationary phase can interact with polar functional groups on this compound, causing tailing. Adding a small amount of a competitive agent like triethylamine (TEA) or formic acid to the mobile phase can mitigate these interactions.
-
Column Degradation: The column may be contaminated or have a void at the inlet. Flushing the column with a strong solvent or reversing the column (if permissible by the manufacturer) to wash out contaminants can help. If the problem persists, the column may need to be replaced.
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal. Experiment with different solvent systems and pH values to improve peak shape.
Q4: I suspect my purified this compound is degrading or isomerizing during storage or processing. How can I ensure the stability of the compound?
A4: Ingenane diterpenoids can be susceptible to instability, including isomerization. Some ingenol esters have been observed to undergo interconversion of positional isomers in aqueous alcoholic solutions. To maintain the integrity of this compound:
-
Avoid Prolonged Exposure to Protic Solvents: Minimize the time the compound spends in solvents like methanol or ethanol, especially in the presence of water.
-
Control Temperature: Store purified this compound at low temperatures (-20°C or below) in a dry, inert atmosphere.
-
Use Aprotic Solvents for Storage: Whenever possible, dissolve the final product in aprotic solvents like acetonitrile or acetone for storage.
-
pH Control: Avoid strongly acidic or basic conditions during purification and storage, as these can catalyze degradation or rearrangement reactions.
Quantitative Data on Diterpenoid Purification from Euphorbia species
| Compound/Fraction | Purification Step | Starting Material | Yield | Purity | Reference |
| Ingenane Diterpenoid Mix | Silica Gel Chromatography | 1 kg of E. trigona extract | 1.4 g - 45.7 mg (for individual compounds) | Not Specified | [2] |
| Recombinant Human Midkine | Ion-Exchange Chromatography | 50 ml culture medium | 1.8 mg | >98% | [3] |
| Recombinant Protein (CBM64-Intein-PD1) | Affinity Chromatography | E. coli cell lysate | 84% (overall) | Not Specified | [4] |
| Immunoglobulin G (IgG) | Affinity Chromatography | Plasma Fractions | 84% | 95% | [5] |
Note: The yields of diterpenoids can vary significantly based on the plant source, extraction method, and the complexity of the purification process.
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of this compound from Euphorbia kansui
-
Plant Material Preparation: Air-dry the roots of Euphorbia kansui and grind them into a fine powder.
-
Extraction: Macerate the powdered plant material (e.g., 20 kg) with 95% ethanol at 50°C. Collect the supernatant daily and concentrate it under reduced pressure to obtain the crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and partition it successively with ethyl acetate. Separate the layers and concentrate the ethyl acetate fraction to yield the primary crude extract for purification.
Protocol 2: Chromatographic Purification of this compound
-
Silica Gel Column Chromatography (Step 1):
-
Pack a large glass column (e.g., 100 x 10 cm) with silica gel (200-300 mesh).
-
Dissolve the ethyl acetate fraction in a minimal amount of petroleum ether and load it onto the column.
-
Elute the column with a stepwise gradient of petroleum ether and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing compounds with Rf values similar to known kansuinines.
-
-
Sephadex LH-20 Column Chromatography (Step 2):
-
Pool the fractions containing the compounds of interest from the silica gel chromatography step and concentrate them.
-
Dissolve the residue in a suitable solvent (e.g., methanol) and apply it to a Sephadex LH-20 column.
-
Elute the column with the same solvent to separate the compounds based on size and polarity.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Step 3):
-
Further purify the fractions containing this compound using preparative HPLC with a C18 column.
-
Use a mobile phase gradient, for example, of acetonitrile and water, to achieve high-resolution separation.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
-
Purity Analysis:
-
Assess the purity of the final isolated this compound using analytical HPLC with a photodiode array (PDA) detector and by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
Visualizations
Experimental Workflow for this compound Purification
Caption: A generalized workflow for the purification of this compound.
Signaling Pathway Modulated by Kansuinine A
Kansuinine A, a close structural analog of this compound, has been shown to suppress the IKKβ/IκBα/NF-κB signaling pathway.[6] This pathway is crucial in inflammatory responses and cell survival.
Caption: Kansuinine A's inhibitory effect on the NF-κB signaling pathway.
References
- 1. Ingenane and jatrophane diterpenoids from Euphorbia kansui and their antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Expression and purification of bioactive high-purity human midkine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recombinant Protein Purification using Composite Polyacrylamide-Nanocrystalline Cryogel Monolith Column and Carbohydrate-Binding Module Family 64 as Affinity Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage and Administration of Kansuinine E in Animal Models
Disclaimer: Information regarding "Kansuinine E" is limited in the current scientific literature. This guide has been developed using data available for closely related compounds, primarily Kansuinine A and Kansuinine B. Researchers should use this information as a preliminary resource and are strongly advised to conduct their own specific dose-finding, toxicity, and stability studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a jatrophane-type diterpenoid isolated from the roots of Euphorbia kansui.[1][2] It has been identified as a plant-derived nitric oxide inhibitor with an IC50 of 6.3 μM.[1][3] While the precise signaling pathways of this compound are not well-documented, related compounds like Kansuinine A and B have been shown to inhibit IL-6-induced Stat3 activation.[4] Kansuinine A has also been found to ameliorate atherosclerosis by inhibiting the IKKβ/IκBα/NF-κB signaling pathway.[5][6][7]
Q2: How should I prepare a stock solution of Kansuinine?
A2: Based on data for Kansuinine A and B, these compounds are soluble in dimethyl sulfoxide (DMSO).[4][8][9][10][11][12] For Kansuinine A, a stock solution of ≥ 100 mg/mL in newly opened DMSO can be prepared.[8][10] It is recommended to prepare stock solutions, aliquot them, and store at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[8][9]
Q3: What are the recommended solvents for in vivo administration of Kansuinine compounds?
A3: For in vivo experiments with Kansuinine A and B, several solvent systems are suggested. These typically involve a small percentage of DMSO as the initial solvent, followed by dilution with other vehicles to minimize toxicity. Commonly used formulations include:
It is crucial to ensure the final solution is clear and free of precipitation before administration.[8][9][10] Gentle heating and/or sonication can aid dissolution.[8][9]
Q4: What is a typical starting dose for Kansuinine compounds in mice?
A4: A study on atherosclerosis in ApoE-/- mice used Kansuinine A at doses of 20 and 60 μg/kg, administered three times a week.[6][7][13] However, without specific toxicity data for this compound, it is imperative to conduct a pilot dose-escalation study to determine the maximum tolerated dose (MTD).
Q5: What are the potential side effects or signs of toxicity to monitor in animals?
A5: While specific toxicity data for pure this compound is unavailable, a study on the alcohol extract of raw kansui showed significant toxicity and severe irritation in animal models. Researchers should closely monitor animals for any signs of distress, including but not limited to: weight loss, changes in behavior, signs of irritation at the injection site (for parenteral routes), and changes in food and water intake. A study on an ethanol extract of Solanum lyratum noted mild transient diarrhea at a high dose of 5000 mg/kg in mice.[14]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in the final drug formulation. | - Poor solubility of the compound in the chosen vehicle.- Temperature changes affecting solubility. | - Increase the proportion of co-solvents like PEG300 or Tween-80.- Gently warm the solution and sonicate to aid dissolution.[8][9]- Prepare fresh solutions before each administration. |
| Inconsistent experimental results. | - Instability of the compound in the formulation.- Improper storage of stock solutions.- Inaccurate dosing. | - Confirm the stability of this compound in your chosen vehicle over the duration of your experiment.- Aliquot stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles.[8][9]- Ensure accurate calibration of pipettes and syringes. |
| Adverse reactions in animals (e.g., skin irritation, lethargy). | - The compound may have inherent toxicity.- The vehicle (e.g., high concentration of DMSO) may be causing irritation.- The dose may be too high. | - Conduct a dose-response study to find the maximum tolerated dose.- Reduce the concentration of DMSO in the final formulation to the lowest effective level.- Consider alternative, less irritating vehicles. |
| Difficulty in administering the full dose via oral gavage. | - Incorrect gavage technique.- High viscosity of the formulation. | - Ensure proper training in oral gavage techniques to prevent injury to the animal.- If the solution is viscous, consider diluting it to a larger, more manageable volume (within recommended limits for the animal species). |
Data Presentation
Table 1: Solubility of Kansuinine A and B in Various Solvents
| Compound | Solvent | Solubility | Reference(s) |
| Kansuinine A | DMSO | ≥ 100 mg/mL | [8][10] |
| Kansuinine A | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [8][10] |
| Kansuinine A | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [8][10] |
| Kansuinine B | DMSO | Data not specified, but soluble | [4][11] |
| Kansuinine B | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL | [9] |
| Kansuinine B | 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL | [9] |
| Kansuinine B | Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble | [4][11] |
Table 2: Stability of Kansuinine A and B
| Compound | Form | Storage Temperature | Duration | Reference(s) |
| Kansuinine A | Powder | -20°C | 3 years | [8] |
| Kansuinine A | Powder | 4°C | 2 years | [8] |
| Kansuinine A | In Solvent | -80°C | 6 months | [8][9] |
| Kansuinine A | In Solvent | -20°C | 1 month | [8][9] |
| Kansuinine B | Powder | 4°C | Not specified (store away from moisture) | [15] |
| Kansuinine B | In Solvent | -80°C | 6 months | [9] |
| Kansuinine B | In Solvent | -20°C | 1 month | [9] |
Experimental Protocols
Protocol 1: Preparation of Kansuinine Formulation for In Vivo Administration
Materials:
-
Kansuinine compound (A, B, or E)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure for Vehicle 1 (Aqueous-based):
-
Weigh the required amount of Kansuinine powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a concentrated stock solution (e.g., 25 mg/mL for Kansuinine A).[10] Vortex until the powder is completely dissolved.
-
In a separate sterile tube, prepare the vehicle mixture. For a final volume of 1 mL, add 400 µL of PEG300.
-
Add the appropriate volume of the Kansuinine-DMSO stock solution to the PEG300 (e.g., 100 µL of a 25 mg/mL stock for a final concentration of 2.5 mg/mL).[10] Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix well.[10]
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.[10] Vortex until a clear solution is obtained. If precipitation occurs, gentle warming and sonication may be used.[8][9]
-
Prepare this formulation fresh before each use.
Procedure for Vehicle 2 (Oil-based):
-
Prepare a concentrated stock solution of Kansuinine in DMSO as described in step 2 of the aqueous-based protocol.
-
In a separate sterile tube, add the required volume of corn oil (e.g., 900 µL for a 1 mL final volume).
-
Add the appropriate volume of the Kansuinine-DMSO stock solution to the corn oil (e.g., 100 µL).
-
Vortex thoroughly to ensure a uniform suspension. This formulation may be suitable for longer-term studies.[10]
Protocol 2: Administration by Oral Gavage in Mice
Materials:
-
Prepared Kansuinine formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh the mouse to accurately calculate the dosing volume. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.
-
Draw the calculated volume of the Kansuinine formulation into the syringe.
-
Properly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the esophagus into the stomach. Do not force the needle if resistance is met.
-
Once the needle is correctly positioned, slowly administer the solution over 2-3 seconds.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.
Mandatory Visualization
Caption: Experimental workflow for this compound dosage and administration.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. labshake.com [labshake.com]
- 3. This compound|CAS 672945-84-5|DC Chemicals [dcchemicals.com]
- 4. Kansuinine B | CAS:57685-46-8 | Manufacturer ChemFaces [chemfaces.com]
- 5. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Kansuinine A | 抗病毒/抗癌剂 | MCE [medchemexpress.cn]
- 11. Kansuinine B | CAS 57685-46-8 | ScreenLib [screenlib.com]
- 12. Kansuinine A | CAS:57701-86-7 | Manufacturer ChemFaces [chemfaces.com]
- 13. mdpi.com [mdpi.com]
- 14. Toxicological Safety Evaluation in Acute and 21-Day Studies of Ethanol Extract from Solanum lyratum Thunb - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glpbio.com [glpbio.com]
Technical Support Center: Storage and Handling of Kansuinine E
This guide provides technical support for researchers, scientists, and drug development professionals on the best practices for storing Kansuinine E to prevent its degradation. Given that specific stability data for this compound is limited in publicly available literature, the recommendations provided are based on the known chemical properties of the ingenane diterpenoid class of compounds, to which this compound belongs, and general best practices for the storage of sensitive natural products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is an ingenane-type diterpenoid isolated from plants of the Euphorbia genus.[1][2] Ingenane diterpenoids are known for their complex chemical structures and potent biological activities.[3] However, this structural complexity, which often includes ester functionalities and strained ring systems, also renders them susceptible to chemical degradation, a concern noted for the ingenane class.[3][4] Proper storage is therefore critical to maintain the compound's structural integrity and biological potency for reliable experimental results.
Q2: What are the primary factors that can cause this compound to degrade?
Based on general principles for natural products and botanical extracts, the primary factors that can trigger degradation are:
-
Temperature: High temperatures accelerate the rate of chemical reactions, leading to faster degradation.[5]
-
Light: Exposure to UV or even ambient light can induce photochemical reactions that alter the molecule's structure.[5]
-
Oxygen: Atmospheric oxygen can cause oxidative degradation of sensitive functional groups.
-
Moisture and Humidity: Water can lead to hydrolysis, particularly of ester groups commonly found in ingenane diterpenoids. High humidity can also promote microbial growth in impure samples.[5][6]
-
pH: Extreme pH conditions (acidic or basic) can catalyze hydrolysis and other degradation reactions.[7]
Q3: How should I store this compound for short-term and long-term use?
For optimal stability, storage conditions should be tailored to the intended duration.
-
Short-Term Storage (1-4 weeks): For routine use, storing the compound as a solid in a desiccator at 2-8°C is recommended.[5][8] If in solution (e.g., dissolved in DMSO), store in small aliquots at -20°C to avoid repeated freeze-thaw cycles. A study on a related ingenane diterpene from E. kansui involved storage in DMSO at 4°C.[1]
-
Long-Term Storage (>1 month): The most stable form for long-term storage is as a dry, solid powder.[9] It should be stored in an airtight, amber glass vial at -20°C or, ideally, -80°C.[9] Displacing the air in the vial with an inert gas like argon or nitrogen before sealing can provide additional protection against oxidation.
Q4: What is the best solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of ingenane diterpenoids for biological assays.[1] For analytical purposes like HPLC, methanol or acetonitrile are frequently used.[10] When preparing a stock solution, it is advisable to make concentrated stocks to minimize the amount of solvent, as some solvents can participate in degradation over time. Always use high-purity, anhydrous (dry) solvents.
Q5: How can I tell if my this compound sample has degraded?
Degradation can be detected through several methods:
-
Analytical Chemistry: The most reliable method is to use High-Performance Liquid Chromatography (HPLC).[11] The appearance of new peaks or a decrease in the area of the main this compound peak in the chromatogram indicates the formation of degradation products.
-
Biological Assays: A significant decrease in the compound's expected activity in a standardized bioassay can be an indicator of degradation.
-
Physical Appearance: While less reliable, any change in the physical properties of the sample, such as color or solubility, may suggest chemical changes.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in experiments. | 1. Degradation of this compound due to improper storage (e.g., high temperature, light exposure).2. Repeated freeze-thaw cycles of stock solutions. | 1. Review the storage conditions against the recommendations in the FAQ and the tables below.2. Perform an HPLC purity check on the sample.3. Prepare fresh stock solutions from a solid sample stored under optimal long-term conditions. Use small aliquots to avoid freeze-thaw cycles. |
| New peaks appear in HPLC/UFLC-MS analysis. | 1. The sample has degraded, forming new chemical entities.2. Contamination of the sample or solvent. | 1. This confirms degradation. If the identity of the degradation products is important, consider conducting a forced degradation study (see protocols below) to characterize them.2. Ensure you are using high-purity solvents and clean equipment. Analyze a solvent blank to rule out contamination. |
| The solid sample has changed color or become gummy. | 1. Oxidation or reaction with moisture.2. The sample may have been exposed to light or humidity. | 1. The sample is likely compromised. It is safest to discard it and use a fresh, properly stored sample.2. Ensure future samples are stored in airtight, amber vials with a desiccant, and consider backfilling with inert gas.[5][6] |
Data Presentation: Recommended Storage & Stability Testing
The following tables summarize the recommended conditions for storage and the parameters for conducting formal stability studies, based on best practices for natural products.
Table 1: Summary of Recommended Storage Conditions
| Parameter | Short-Term (1-4 Weeks) | Long-Term (>1 Month) | Rationale |
| Temperature | 2–8°C (refrigerated)[5][8] | -20°C to -80°C (frozen)[9] | Slows down chemical and microbial degradation.[5] |
| Form | Solid or frozen solution aliquots | Solid (lyophilized powder preferred)[9] | Solid form minimizes solvent-related degradation pathways. |
| Atmosphere | Airtight container | Airtight container, purged with inert gas (Argon/Nitrogen) | Prevents oxidation. |
| Light | Protection from light (amber vial)[5] | Protection from light (amber vial) in a dark location[5][12] | Prevents photochemical degradation. |
| Container | High-quality borosilicate glass vial[8] | High-quality borosilicate glass vial with a tight seal[8] | Glass is inert and prevents reaction with the compound.[8] |
| Humidity | Store with a desiccant if possible | Store in a low-humidity environment (<50% RH)[5][6] | Prevents hydrolysis and microbial growth.[6] |
Table 2: Parameters for a Formal Stability Study (Based on ICH Guidelines)
| Study Type | Storage Condition | Minimum Duration | Purpose |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 Months | To establish the re-test period or shelf-life under normal storage conditions. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | To be used if a significant change occurs during accelerated testing. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | To evaluate the effect of short-term excursions outside the label storage conditions (e.g., during shipping).[13] |
| Photostability | As per ICH Q1B guidelines | Variable | To determine if the compound is sensitive to light.[14] |
RH = Relative Humidity. Conditions are based on general pharmaceutical guidelines and may need to be adapted.[13][15]
Experimental Protocols
Protocol 1: Routine Purity Assessment by HPLC
This protocol describes a general method for monitoring the purity of this compound.
-
Preparation of Standard Solution:
-
Accurately weigh ~1 mg of high-purity this compound reference standard.
-
Dissolve in HPLC-grade methanol or acetonitrile to a final concentration of 1 mg/mL.
-
Perform serial dilutions to create calibration standards (e.g., 100, 50, 25, 10, 1 µg/mL).
-
-
Preparation of Sample Solution:
-
Prepare a solution of the this compound sample to be tested at a known concentration (e.g., 50 µg/mL) using the same solvent as the standard.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start at 70% A / 30% B, ramp to 100% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/DAD detector at a wavelength determined by the UV spectrum of this compound (e.g., 214 nm).[11]
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standards to create a calibration curve.
-
Inject the sample solution.
-
Compare the chromatogram of the stored sample to that of the reference standard. Calculate the purity by dividing the area of the main peak by the total area of all peaks. A decrease in purity or the appearance of new peaks signifies degradation.
-
Protocol 2: Forced Degradation Study
This study deliberately exposes this compound to harsh conditions to identify potential degradation pathways and products.[16]
-
Sample Preparation: Prepare separate solutions of this compound (~100 µg/mL) for each stress condition.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution to a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 W·h/m²).
-
-
Analysis:
-
After exposure, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC or LC-MS alongside a control (unstressed) sample.[16]
-
The goal is to achieve 5-20% degradation. If degradation is too rapid or slow, adjust the stress duration or temperature.
-
Characterize the major degradation products using mass spectrometry (MS) to understand the degradation pathways.
-
Visualizations
The following diagrams illustrate key workflows and concepts for managing this compound stability.
Caption: Decision workflow for selecting the appropriate storage conditions for this compound.
Caption: Potential degradation pathways for an ester-containing diterpenoid like this compound.
Caption: General experimental workflow for conducting a formal stability study.
References
- 1. An Ingenane-Type Diterpene from Euphorbia kansui Promoted Cell Apoptosis and Macrophage Polarization via the Regulation of PKC Signaling Pathways [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ingenane Diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. how to store plant extracts [greenskybio.com]
- 6. Packaging and Storage Best Practices for Botanical Extracts_Cactus Botanics [cactusbotanics.com]
- 7. researchgate.net [researchgate.net]
- 8. From Harvest to Home: Safeguarding Liquid Plant Extracts with Proper Storage [greenskybio.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of content-toxicity-activity of six ingenane-type diterpenoids between Euphorbia kansui before and after stir-fried with vinegar by using UFLC-MS/MS, zebrafish embryos and HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. edaegypt.gov.eg [edaegypt.gov.eg]
- 14. fda.gov.ph [fda.gov.ph]
- 15. fda.gov [fda.gov]
- 16. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Kansuinine E Instability in Cell culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of Kansuinine E in cell culture media during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a jatrophane-type diterpenoid isolated from the roots of Euphorbia kansui. It has been identified as a plant-derived nitric oxide (NO) inhibitor with an IC50 of 6.3 μM[1][2]. While the precise signaling pathway for this compound is not fully elucidated, related compounds like Kansuinine A have been shown to inhibit reactive oxygen species (ROS) production and suppress the IKKβ/IκBα/NF-κB signaling pathway[3][4].
Q2: I am observing inconsistent or lower-than-expected biological activity with this compound in my cell culture experiments. Could this be due to instability?
Yes, inconsistent results are a common indicator of compound instability in cell culture media. The complex environment of cell culture media, incubated at 37°C, can lead to the degradation of small molecules like this compound, reducing its effective concentration and potentially generating byproducts with off-target effects[5].
Q3: What are the common factors that could contribute to the degradation of this compound in cell culture media?
Several factors can contribute to the degradation of this compound:
-
pH: The pH of the culture medium can influence the rate of hydrolysis of susceptible chemical bonds within the molecule[5].
-
Temperature: Incubation at 37°C can accelerate the degradation of thermally labile compounds[5].
-
Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light[5].
-
Reactive Components in Media: Components in the media, such as serum, can contain enzymes that may metabolize the compound. Reactive oxygen species can also be present and lead to oxidation[5][6].
-
Solubility Issues: Poor solubility can lead to precipitation of the compound over time, effectively reducing its concentration in the media[7].
Q4: How can I determine if this compound is degrading in my specific cell culture setup?
To assess the stability of this compound, you can incubate it in your cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) for various durations. At different time points, collect aliquots of the medium and analyze the concentration of the parent compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area corresponding to this compound over time indicates instability[5].
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected biological activity of this compound.
This guide provides a systematic approach to identifying and mitigating the potential degradation of this compound in your cell culture experiments.
Step 1: Assess Compound Stability
The first step is to determine if this compound is stable under your specific experimental conditions.
Experimental Protocol: this compound Stability Assessment in Cell Culture Media
-
Prepare a stock solution of this compound: Dissolve this compound in an appropriate solvent, such as DMSO, to create a concentrated stock solution.
-
Spike the cell culture medium: Add the this compound stock solution to your complete cell culture medium (with or without serum, depending on your experimental setup) to achieve the final working concentration.
-
Incubate under experimental conditions: Place the medium containing this compound in a cell culture incubator at 37°C and 5% CO₂.
-
Collect time-point samples: Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Sample processing: Immediately after collection, stop any potential degradation by freezing the samples at -80°C.
-
Analytical quantification: Analyze the concentration of intact this compound in each sample using a validated HPLC or LC-MS method.
-
Data analysis: Plot the concentration of this compound versus time to determine its stability profile.
Step 2: Identify the Cause of Instability
Based on the stability assessment, use the following table to identify potential causes and solutions.
| Potential Cause | Observation from Stability Assay | Recommended Action | Analytical Method to Confirm |
| pH Instability | Rapid degradation observed. | Optimize the buffering capacity of the medium. Test stability in different media formulations. | HPLC/LC-MS analysis of this compound in buffers of varying pH. |
| Thermal Degradation | Time-dependent degradation at 37°C. | Prepare fresh solutions for each experiment. Minimize the time the compound is at 37°C before adding to cells. | Compare degradation rates at different temperatures (e.g., 4°C vs. 37°C) using HPLC/LC-MS. |
| Photodegradation | Degradation occurs when exposed to light. | Protect stock solutions and experimental setups from light by using amber vials and covering plates with foil. | Expose this compound solutions to light for varying durations and analyze by HPLC/LC-MS. |
| Enzymatic Degradation | Degradation is faster in the presence of serum or cells. | If possible, use serum-free media for the experiment. Consider heat-inactivating the serum. | Compare stability in serum-containing vs. serum-free media, and in the presence vs. absence of cells. |
| Poor Solubility | Visible precipitate in the medium or a rapid drop in concentration at time 0. | Optimize the dilution protocol. Use a lower final concentration of the organic solvent (e.g., DMSO). Consider using a stabilizing agent. | Visual inspection, light microscopy, and dynamic light scattering (DLS). |
Step 3: Implement Solutions and Re-evaluate
After implementing the recommended actions, repeat the stability assessment to confirm that the instability issue has been resolved.
Visualizations
Workflow for Troubleshooting this compound Instability
Caption: A logical workflow for identifying and resolving this compound instability.
Hypothetical Signaling Pathway Affected by this compound Instability
Caption: Hypothetical impact of this compound instability on NF-κB signaling.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|CAS 672945-84-5|DC Chemicals [dcchemicals.com]
- 3. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Reducing off-target effects of Kansuinine E in experiments
Disclaimer: Information regarding the specific off-target effects of Kansuinine E is limited in current scientific literature. The following troubleshooting guide and FAQs are based on general principles of mitigating off-target effects for experimental small molecules and data extrapolated from related compounds, such as Kansuinine A.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in my experiments with this compound?
Off-target effects are unintended interactions between an experimental compound like this compound and cellular components other than its intended biological target. These interactions can lead to several experimental issues:
-
Cellular Toxicity: Interactions with unintended targets can disrupt normal cellular processes, leading to cytotoxicity or other adverse effects that can obscure the specific effects of this compound.[1]
-
Reduced Efficacy: In a therapeutic context, off-target binding can lead to dose-limiting toxicities, preventing the use of a concentration of this compound that is effective on its primary target.[1]
Q2: How can I proactively minimize off-target effects when designing my this compound experiment?
Proactive experimental design is crucial for minimizing off-target effects. Consider the following strategies:
-
Dose-Response Studies: Conduct thorough dose-response experiments to determine the lowest effective concentration of this compound that elicits the desired on-target effect. Using the minimal necessary concentration can reduce the likelihood of engaging lower-affinity off-target molecules.[1]
-
Use of Control Compounds: Employ structurally similar but inactive analogs of this compound as negative controls. This can help differentiate between biological effects caused by the specific on-target activity of this compound and those arising from its chemical scaffold.[1]
-
Orthogonal Assays: Validate your findings using multiple, independent assay formats. If the observed effect is consistently produced across different experimental systems, it is more likely to be a true on-target effect.
Q3: What are some potential off-target signaling pathways that could be affected by this compound?
While specific off-target pathways for this compound are not well-documented, based on studies of related diterpenoids and the general nature of small molecules, potential off-target interactions could involve:
-
Kinase Inhibition: Many small molecules exhibit off-target kinase inhibitory activity. Screening this compound against a panel of kinases can identify such interactions.
-
GPCR Binding: G-protein coupled receptors are a large family of transmembrane proteins that are common off-target liabilities for many drugs.
-
Ion Channel Modulation: Unintended interactions with ion channels can lead to various cellular toxicities.
Troubleshooting Guide: Unexpected Results in this compound Experiments
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Action |
| High Cell Death/Toxicity at Expected Efficacious Dose | This compound may be interacting with essential cellular proteins, leading to cytotoxicity. | 1. Perform a detailed dose-response curve to identify a narrower therapeutic window. 2. Use a lower, sub-toxic concentration of this compound in combination with another agent that potentiates its on-target effect. 3. Screen for markers of apoptosis or necrosis to understand the mechanism of cell death. |
| Inconsistent Phenotypic Readout Across Different Cell Lines | The expression level of off-target proteins may vary between cell lines, leading to differential effects. | 1. Perform target validation experiments (e.g., using siRNA or CRISPR) in each cell line to confirm that the on-target protein is responsible for the desired phenotype. 2. Characterize the expression profile of potential off-target proteins in the cell lines being used. |
| Observed Effect Does Not Correlate with On-Target Inhibition | The phenotype may be due to modulation of an unknown off-target pathway. | 1. Employ a chemical proteomics approach to identify the binding partners of this compound within the cell. 2. Use an inactive analog of this compound as a negative control; if the effect persists, it is likely an off-target effect. |
Experimental Protocols
Protocol 1: Determining the Optimal Dose of this compound using a Dose-Response Curve
-
Cell Seeding: Plate cells at a desired density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound, typically starting from a high concentration (e.g., 100 µM) down to the low nanomolar range. Also include a vehicle-only control (e.g., DMSO).
-
Cell Treatment: Remove the media from the cells and add the media containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to measure the effect of this compound on cell proliferation.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration).
Protocol 2: Validating On-Target Effects using siRNA
-
siRNA Transfection: Transfect cells with an siRNA specifically targeting your intended protein target of this compound. Use a non-targeting scramble siRNA as a negative control.
-
Incubation: Allow the cells to incubate for 48-72 hours to ensure sufficient knockdown of the target protein.
-
This compound Treatment: Treat the siRNA-transfected cells with a predetermined effective concentration of this compound.
-
Phenotypic Assay: Perform the relevant functional or phenotypic assay to assess the biological outcome.
-
Analysis: If the effect of this compound is diminished in the cells with the target protein knocked down compared to the scramble control, it provides evidence that the observed phenotype is mediated by the intended target.
Visualizing Signaling Pathways and Workflows
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: On-target vs. potential off-target signaling of this compound.
Based on the literature for the related compound, Kansuinine A, a potential on-target pathway involves the inhibition of the IKKβ/IκBα/NF-κB signaling cascade.[2][3][4]
Caption: Inhibition of the NF-κB pathway by this compound (hypothesized).
References
- 1. benchchem.com [benchchem.com]
- 2. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Kansuinine E
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kansuinine E. The information provided is based on general principles for enhancing the bioavailability of poorly soluble natural products, particularly diterpenoids, as specific data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a jatrophane-type diterpenoid isolated from the plant Euphorbia kansui. Like many diterpenoids, it is a lipophilic molecule and is anticipated to have low aqueous solubility. Poor solubility is a major factor limiting the oral bioavailability of drugs, as dissolution in the gastrointestinal fluids is a prerequisite for absorption.
Q2: What are the initial steps I should take to assess the bioavailability of my this compound sample?
To begin, a thorough pre-formulation assessment is crucial. This involves characterizing the physicochemical properties of your this compound sample. Key parameters to determine are:
-
Aqueous Solubility: At different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
LogP (Octanol-Water Partition Coefficient): To understand its lipophilicity.
-
Permeability: Using in vitro models like the Caco-2 cell permeability assay.
These initial findings will guide your formulation development strategy.
Q3: What are the common formulation strategies to enhance the bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to improve the dissolution and subsequent absorption of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug powder through techniques like micronization or nanosuspension.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level to improve its dissolution rate. Common carriers include polymers like PVP, HPMC, and PEGs.
-
Lipid-Based Formulations: Dissolving the drug in oils, surfactants, and co-solvents to create solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).
-
Complexation: Using cyclodextrins to form inclusion complexes that enhance the aqueous solubility of the drug.
Q4: How can I analyze the concentration of this compound in biological samples to assess its bioavailability in vivo?
For the quantification of this compound in biological matrices such as plasma or tissue homogenates, a validated bioanalytical method is required. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a sensitive detector, such as a mass spectrometer (MS/MS) or a photodiode array (PDA) detector, is commonly used for the analysis of diterpenes. Method development will involve optimizing the extraction procedure, chromatographic separation, and detection parameters.
Troubleshooting Guides
Issue 1: Poor Dissolution of this compound in Aqueous Media
Symptoms:
-
In vitro dissolution studies show very low release of this compound over time.
-
Inconsistent results between dissolution batches.
-
Visible undissolved particles in the dissolution medium.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Lipophilicity and Crystalline Structure | Employ particle size reduction techniques such as micronization or jet milling to increase the surface area available for dissolution. |
| Develop an amorphous solid dispersion by incorporating this compound into a hydrophilic polymer matrix (e.g., PVP K30, HPMC). | |
| Insufficient Wetting of the Powder | Incorporate a surfactant (e.g., sodium lauryl sulfate) at a low concentration in the dissolution medium to improve wetting. |
| Inappropriate Dissolution Medium | Test dissolution in biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids. |
Issue 2: Low Permeability of this compound in Caco-2 Assays
Symptoms:
-
The apparent permeability coefficient (Papp) is significantly low in both apical-to-basolateral and basolateral-to-apical directions.
-
High efflux ratio, indicating active transport out of the cells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor Solubility in the Assay Buffer | Prepare the dosing solution with a co-solvent (e.g., DMSO, ethanol) at a concentration that is non-toxic to the Caco-2 cells (typically <1%). |
| Active Efflux by P-glycoprotein (P-gp) | Co-administer a known P-gp inhibitor (e.g., verapamil) to confirm if this compound is a substrate for this transporter. |
| Low Cellular Uptake | Consider formulating this compound in a lipid-based system (e.g., a self-emulsifying drug delivery system) to enhance its transport across the cell membrane. |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination
-
Preparation of Buffers: Prepare buffers at pH 1.2 (simulated gastric fluid, without pepsin), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid, without pancreatin).
-
Sample Preparation: Add an excess amount of this compound powder to separate vials containing each buffer.
-
Equilibration: Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved drug. Filter the supernatant through a 0.45 µm filter. Analyze the concentration of dissolved this compound in the filtrate using a validated HPLC method.
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: Use a USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: 900 mL of a relevant aqueous medium (e.g., pH 6.8 buffer with 0.5% SLS). Maintain the temperature at 37 ± 0.5°C.
-
Procedure:
-
Place a known amount of this compound or its formulation into the dissolution vessel.
-
Start the paddle rotation at a specified speed (e.g., 75 RPM).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Analysis: Filter the samples and analyze the concentration of this compound using a validated HPLC method.
Protocol 3: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study:
-
Prepare a dosing solution of this compound in a transport buffer (e.g., Hank's Balanced Salt Solution).
-
For apical-to-basolateral (A-B) transport, add the dosing solution to the apical side and fresh transport buffer to the basolateral side.
-
For basolateral-to-apical (B-A) transport, add the dosing solution to the basolateral side and fresh transport buffer to the apical side.
-
-
Sample Collection: At specified time intervals, collect samples from the receiver compartment and analyze the concentration of this compound by LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Parameter | Value | Implication for Bioavailability |
| Molecular Weight | ~450 g/mol | Favorable for passive diffusion |
| Aqueous Solubility (pH 6.8) | < 1 µg/mL | Poor dissolution, likely dissolution-rate limited absorption |
| LogP | > 4.0 | High lipophilicity, may lead to poor wetting and partitioning into the aqueous phase |
| Caco-2 Papp (A-B) | < 1.0 x 10⁻⁶ cm/s | Low permeability |
Table 2: Example of In Vitro Dissolution Data for Different this compound Formulations
| Time (min) | % Dissolved (Pure Drug) | % Dissolved (Micronized) | % Dissolved (Solid Dispersion) |
| 15 | 2 | 15 | 45 |
| 30 | 5 | 30 | 70 |
| 60 | 8 | 55 | 90 |
| 120 | 10 | 70 | 95 |
Visualizations
Technical Support Center: Method Development for Separating Kansuinine E Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing methods for separating Kansuinine E isomers. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound isomers?
A1: this compound, a jatrophane diterpenoid, and its isomers likely possess very similar physicochemical properties, making their separation challenging. The primary difficulties include:
-
High Structural Similarity: Isomers have the same molecular weight and similar functional groups, leading to minimal differences in polarity and chromatographic behavior.
-
Co-elution: The structural similarity often results in overlapping peaks or complete co-elution in standard chromatographic systems.[1][2]
-
Low Abundance of Specific Isomers: Some isomers may be present in significantly lower concentrations, making their detection and isolation difficult.
-
Isomerization: The potential for interconversion between isomers under certain conditions (e.g., light, heat, or specific pH) can complicate separation and quantification.[3]
Q2: Which analytical techniques are most promising for separating this compound isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) are the most effective techniques for separating complex isomers.[4][5][6] Chiral chromatography and supercritical fluid chromatography (SFC) may also offer advantages, particularly for stereoisomers.[7][8]
Q3: What type of HPLC column is recommended as a starting point?
A3: A good starting point for method development is a reversed-phase C18 column, as it is versatile and widely used for separating moderately polar compounds.[4] For potentially better resolution of structurally similar isomers, consider columns with alternative selectivities, such as phenyl-hexyl or biphenyl phases, which can offer different interactions.[9] If stereoisomers are present, a chiral stationary phase (CSP) will be necessary.[7][10]
Troubleshooting Guides
Problem 1: Poor or no resolution between isomeric peaks.
| Possible Cause | Troubleshooting Step |
| Inappropriate Stationary Phase | The column chemistry does not provide sufficient selectivity for the isomers. |
| Solution: Screen different column stationary phases. A standard C18 is a good starting point, but consider columns with different selectivities like C30, phenyl-hexyl, or biphenyl phases.[9] For stereoisomers, a chiral column is essential. | |
| Suboptimal Mobile Phase Composition | The mobile phase does not effectively differentiate between the isomers. |
| Solution 1: Adjust the organic modifier (e.g., acetonitrile vs. methanol). Methanol can provide different selectivity for polar compounds.[11] | |
| Solution 2: Optimize the gradient slope. A shallower gradient around the elution time of the isomers can significantly improve resolution.[12] | |
| Solution 3: Modify the mobile phase with additives. Small amounts of acid (e.g., formic acid, trifluoroacetic acid) or base (e.g., ammonium hydroxide) can alter the ionization state of the analytes and improve peak shape and selectivity.[13] | |
| Inadequate Temperature Control | Column temperature can affect selectivity and viscosity of the mobile phase. |
| Solution: Systematically vary the column temperature (e.g., from 25°C to 40°C). Lower temperatures can sometimes increase resolution, although this may also increase backpressure.[2][14] |
Problem 2: Broad or tailing peaks for this compound isomers.
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | Active sites on the silica backbone of the column can cause undesirable interactions. |
| Solution 1: Use an end-capped column to minimize silanol interactions. | |
| Solution 2: Add a mobile phase modifier like a small amount of acid (e.g., 0.1% formic acid) or a competing base to saturate the active sites.[13] | |
| Column Overload | Injecting too much sample can lead to peak distortion. |
| Solution: Reduce the injection volume or the concentration of the sample. | |
| Suboptimal pH of the Mobile Phase | If the mobile phase pH is close to the pKa of the analytes, it can lead to poor peak shape. |
| Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
Experimental Protocols
Protocol 1: Initial Screening using Reversed-Phase HPLC-UV
This protocol is designed as a starting point for separating this compound isomers.
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
Start with a broad gradient to determine the approximate elution time (e.g., 10-90% B over 20 minutes).
-
Once the elution window is identified, a shallower gradient should be applied to improve resolution (e.g., increase B by 1-2% per minute around the elution time of the isomers).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 220 nm and 254 nm).
-
Injection Volume: 5 µL.
Protocol 2: Method Optimization for UHPLC-MS
This protocol is for fine-tuning the separation for better resolution and sensitivity, suitable for mass spectrometric detection.
-
Instrumentation: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: Select a column that showed promise in the initial screening (e.g., C18, Phenyl-Hexyl, or Biphenyl, <2 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile or Methanol (test both for selectivity differences)
-
-
Gradient Program:
-
Apply a very shallow gradient around the elution time of the isomers (e.g., 0.5-1% change in organic modifier per minute).
-
-
Flow Rate: 0.3 - 0.5 mL/min (typical for UHPLC).
-
Column Temperature: Test a range from 25°C to 50°C in 5°C increments to find the optimal selectivity.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) positive mode is a good starting point for many nitrogen-containing compounds.
-
Scan Mode: Full scan MS to identify the molecular ions of the isomers, followed by targeted MS/MS (product ion scan) for structural confirmation.
-
Data Presentation
Table 1: Example of Initial HPLC Screening Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (4.6x150mm, 2.7µm) | Phenyl-Hexyl (4.6x150mm, 3µm) | Biphenyl (4.6x150mm, 2.7µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 10mM Ammonium Formate pH 3.5 |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 10-90% B in 20 min | 10-90% B in 20 min | 10-90% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30°C | 30°C | 40°C |
Table 2: Example of Optimized UHPLC Conditions for Isomer Separation
| Parameter | Optimized Condition |
| Column | Biphenyl (2.1x100mm, 1.8µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 35-45% B in 15 min |
| Flow Rate | 0.4 mL/min |
| Temperature | 45°C |
Visualizations
Caption: Workflow for developing a separation method for this compound isomers.
Caption: Troubleshooting logic for poor isomer separation in HPLC.
References
- 1. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DSpace [helda.helsinki.fi]
- 4. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Novel UHPLC-MS/MS Based Method for Isomeric Separation and Quantitative Determination of Cyanogenic Glycosides in American Elderberry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. restek.com [restek.com]
- 10. Determination of RS,E/Z-tocotrienols by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. separation of positional isomers - Chromatography Forum [chromforum.org]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Kansuinine E and Kansuinine A
A comprehensive review of existing scientific literature reveals a significant disparity in the available biological activity data for Kansuinine E compared to its structural analog, Kansuinine A. While Kansuinine A has been the subject of multiple studies investigating its anti-inflammatory and anti-cancer properties, research specifically detailing the biological effects of this compound is notably limited, precluding a direct, data-driven comparison at this time.
Both Kansuinine A and this compound are jatrophane diterpenoids isolated from the plant Euphorbia kansui, a traditional Chinese medicinal herb. These compounds share a common structural backbone but differ in their substituent groups, which can significantly influence their biological activities.
Kansuinine A: A Profile of Anti-Inflammatory and Anti-Cancer Effects
Kansuinine A has demonstrated notable biological activities, particularly in the realms of anti-inflammation and oncology.
Anti-Inflammatory and Anti-Atherosclerotic Activity
Studies have shown that Kansuinine A can ameliorate atherosclerosis, a chronic inflammatory disease of the arteries. Its mechanism of action is linked to the inhibition of the IKKβ/IκBα/NF-κB signaling pathway, a key regulator of inflammatory responses. By suppressing this pathway, Kansuinine A reduces the production of pro-inflammatory molecules.
Anti-Cancer Activity
Kansuinine A has also been reported to possess anti-cancer properties. Research indicates that it can inhibit the activation of STAT3 (Signal Transducer and Activator of Transcription 3), a protein that is often persistently activated in cancer cells and plays a crucial role in tumor cell proliferation, survival, and invasion.
This compound: An Uncharted Territory
Despite its structural similarity to Kansuinine A, there is a conspicuous absence of published research detailing the specific biological activities of this compound. While some studies have documented the isolation of this compound from Euphorbia kansui, they do not provide quantitative data on its effects in biological assays. For instance, one study that isolated several diterpenes, including this compound, to test their effects on the cell division of Xenopus, only reported that a related compound, Kansuinin D, was inactive, without presenting specific results for this compound. Another comprehensive study on the cytotoxicity of various terpenoids from E. kansui included Kansuinine A, B, and C, but not this compound.
Data Summary
Due to the lack of available data for this compound, a quantitative comparison table cannot be generated at this time. The available information for Kansuinine A is summarized below.
| Compound | Biological Activity | Assay | Key Findings |
| Kansuinine A | Anti-inflammatory | Inhibition of NF-κB signaling | Suppresses the IKKβ/IκBα/NF-κB pathway |
| Anti-atherosclerotic | In vivo models of atherosclerosis | Reduces atherosclerotic plaque formation | |
| Anti-cancer | STAT3 activation assay | Inhibits IL-6-induced STAT3 activation |
Experimental Protocols
The methodologies employed in the studies on Kansuinine A are crucial for understanding the presented data.
Inhibition of NF-κB Signaling Pathway
Cell Culture and Treatment: Human aortic endothelial cells (HAECs) are cultured and pre-treated with varying concentrations of Kansuinine A for a specified time. Subsequently, the cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to activate the NF-κB pathway.
Western Blot Analysis: Cell lysates are prepared, and proteins are separated by SDS-PAGE. The expression levels of key proteins in the NF-κB pathway, such as phosphorylated IKKβ, phosphorylated IκBα, and phosphorylated NF-κB, are detected using specific antibodies.
STAT3 Activation Assay
Cell Culture and Treatment: A suitable cancer cell line (e.g., one with constitutively active STAT3 or responsive to IL-6 stimulation) is cultured. The cells are then treated with Kansuinine A at various concentrations, followed by stimulation with Interleukin-6 (IL-6) to induce STAT3 phosphorylation.
Western Blot Analysis: Similar to the NF-κB assay, western blotting is used to detect the levels of phosphorylated STAT3 (p-STAT3) and total STAT3. A decrease in the p-STAT3/total STAT3 ratio indicates inhibition.
Signaling Pathway Diagram
The following diagram illustrates the known signaling pathway targeted by Kansuinine A.
Caption: Signaling pathways modulated by Kansuinine A.
Conclusion
Validating the Molecular Targets of Kansuinine E: A Comparative Guide
A comprehensive analysis of the molecular targets of Kansuinine diterpenes, with a focus on the validated pathways of the closely related Kansuinine A.
Note to the reader: As of late 2025, specific studies validating the molecular targets of Kansuinine E are not available in the public domain. This guide, therefore, focuses on the well-documented molecular targets of the structurally similar compound, Kansuinine A , to provide a foundational understanding and a comparative framework for future research on this compound and other related compounds. The experimental data and protocols presented herein are derived from studies on Kansuinine A and should be interpreted as a proxy until direct evidence for this compound emerges.
Introduction to Kansuinines and Their Therapeutic Potential
Kansuinines are a class of diterpenoid compounds isolated from the plant Euphorbia kansui. These molecules have garnered significant interest in the scientific community for their diverse biological activities, including anti-inflammatory, anti-tumor, and antiviral properties. Understanding the precise molecular targets of these compounds is crucial for their development as therapeutic agents. This guide provides a comparative analysis of the validated molecular targets of Kansuinine A, offering insights into the potential mechanisms of action for this compound.
Validated Molecular Targets of Kansuinine A
Current research indicates that Kansuinine A primarily exerts its biological effects by modulating inflammatory and apoptotic signaling pathways. The key validated molecular targets are central components of the NF-κB signaling cascade.
The IKKβ/IκBα/NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by various signals, such as reactive oxygen species (ROS), the IκB kinase (IKK) complex, particularly its catalytic subunit IKKβ, phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.
Kansuinine A has been shown to inhibit this pathway by suppressing the phosphorylation of both IKKβ and IκBα. This inhibitory action prevents the degradation of IκBα, thereby keeping NF-κB in an inactive state in the cytoplasm.
Comparative Data on the Inhibition of the NF-κB Pathway
The following table summarizes the quantitative data from studies on Kansuinine A, demonstrating its inhibitory effects on key proteins in the NF-κB pathway. For comparison, data for two well-characterized inhibitors of this pathway, BMS-345541 (an IKK inhibitor) and BAY 11-7082 (an NF-κB inhibitor), are included.
| Compound | Target Protein | Cell Line | Concentration | Inhibition of Phosphorylation (%) | Reference |
| Kansuinine A | p-IKKβ | HAECs | 0.1 µM | ~25% | [1] |
| 0.3 µM | ~50% | [1] | |||
| 1.0 µM | ~75% | [1] | |||
| Kansuinine A | p-IκBα | HAECs | 0.1 µM | ~30% | [1] |
| 0.3 µM | ~60% | [1] | |||
| 1.0 µM | ~85% | [1] | |||
| Kansuinine A | p-NF-κB (p65) | HAECs | 0.1 µM | ~20% | [1] |
| 0.3 µM | ~45% | [1] | |||
| 1.0 µM | ~70% | [1] | |||
| BMS-345541 | p-IKKβ | Various | 25 µM | >90% | [1] |
| BAY 11-7082 | p-IκBα | Various | 1.0 µM | >90% | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the key experimental protocols used to validate the molecular targets of Kansuinine A.
Cell Culture and Treatment
Human Aortic Endothelial Cells (HAECs) were cultured in Medium 200 supplemented with Low Serum Growth Supplement (LSGS). Cells were maintained at 37°C in a humidified atmosphere of 5% CO2. For experimentation, HAECs were pre-treated with various concentrations of Kansuinine A (0.1, 0.3, and 1.0 µM) for 1 hour, followed by stimulation with 200 µM hydrogen peroxide (H₂O₂) for 24 hours to induce oxidative stress and activate the NF-κB pathway.[1]
Western Blot Analysis
To determine the phosphorylation status of key proteins in the NF-κB pathway, Western blot analysis was performed.
-
Protein Extraction: After treatment, cells were lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration was determined using the Bradford protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies specific for p-IKKβ, p-IκBα, p-NF-κB (p65), and β-actin (as a loading control).
-
Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities were quantified using densitometry software, and the results were normalized to the β-actin control.
Visualization of Signaling Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures involved in validating the molecular targets of Kansuinine A.
Caption: Kansuinine A inhibits the NF-κB signaling pathway.
Caption: Western Blot workflow for target validation.
Conclusion and Future Directions
The available evidence strongly suggests that Kansuinine A exerts its biological effects, at least in part, through the inhibition of the IKKβ/IκBα/NF-κB signaling pathway. This provides a solid foundation for investigating the molecular targets of this compound. Future studies should focus on directly assessing the effects of this compound on this pathway using the experimental protocols outlined in this guide. Furthermore, unbiased screening approaches, such as proteomics and transcriptomics, could be employed to identify novel and specific molecular targets of this compound, which would further elucidate its therapeutic potential and aid in the development of targeted therapies. Comparative studies between Kansuinine A and this compound will be invaluable in understanding the structure-activity relationships within this promising class of natural compounds.
References
A Comparative Guide to the Structure-Activity Relationship of Kansuinine E Analogs
For Researchers, Scientists, and Drug Development Professionals
Kansuinine E, a member of the lathyrane-type diterpenoid family, represents a class of natural products with significant therapeutic potential. Isolated from species of the Euphorbia genus, these compounds have garnered attention for their diverse biological activities, including cytotoxic and anti-inflammatory effects. Understanding the structure-activity relationship (SAR) of this compound and its analogs is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative overview of the SAR of lathyrane diterpenoids, with a focus on key structural modifications that influence their biological efficacy. Due to the limited availability of direct SAR studies on this compound, this guide presents representative data from closely related lathyrane diterpenoids to illustrate the key principles governing their activity.
Comparative Analysis of Cytotoxic Activity
The cytotoxic effects of lathyrane diterpenoids are significantly influenced by the nature and position of acyl groups on the core scaffold, as well as the stereochemistry of the molecule. The following table summarizes the cytotoxic activity (IC50 values) of representative lathyrane diterpenoids against various cancer cell lines. This data, while not exclusively from this compound analogs, provides valuable insights into the SAR of this compound class.
| Compound | R1 Group (C3) | R2 Group (C5) | R3 Group (C7) | R4 Group (C8) | R5 Group (C15) | Cancer Cell Line | IC50 (µM) |
| Hypothetical this compound | Acetyl | Benzoyl | Acetyl | Hydroxyl | Acetyl | MCF-7 | ~15 |
| Analog 1 | Hydrogen | Benzoyl | Acetyl | Hydroxyl | Acetyl | MCF-7 | > 50 |
| Analog 2 | Acetyl | Hydrogen | Acetyl | Hydroxyl | Acetyl | MCF-7 | > 50 |
| Analog 3 | Acetyl | Benzoyl | Hydrogen | Hydroxyl | Acetyl | MCF-7 | > 50 |
| Euphorbia factor L28 | α-substituent | - | - | - | - | 786-0 | 9.43 |
| Euphorbia factor L28 | α-substituent | - | - | - | - | HepG2 | 13.22 |
| Jatropodagin A | - | - | - | - | - | Saos-2 | 8.08 |
| Jatropodagin A | - | - | - | - | - | MG63 | 14.64 |
| Euphorfischer A | - | - | - | - | 15-p-coumaroyl | C4-2B | 11.3 |
| Lathyrane Diterpene 3 | - | - | - | - | - | MCF-7 | 10.1 |
Note: The IC50 values for "Hypothetical this compound" and its direct analogs are representative estimates based on general SAR principles for lathyrane diterpenoids, which suggest that the presence and nature of acyl groups are critical for activity. The other listed compounds are naturally occurring lathyrane diterpenoids, and their data is derived from published studies.[1][2][3][4][5]
Key SAR Insights:
-
Acyl Groups are Crucial: The presence of acyl groups at positions C3, C5, C7, and C15 is generally essential for cytotoxic activity. Removal of these groups, as illustrated by the hypothetical analogs, is predicted to lead to a significant loss of potency.
-
Stereochemistry Matters: The stereochemical configuration of substituents on the lathyrane core can significantly impact biological activity. For instance, Euphorbia factor L28, which possesses an α-configuration at C-3, demonstrates potent cytotoxicity.[1][2]
-
Nature of Acyl Group: The type of acyl group also plays a role. Aromatic acyl groups, such as the p-coumaroyl group in Euphorfischer A, can contribute to potent activity.[3]
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed experimental protocols for key biological assays are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound analogs on the viability of cancer cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. The final concentration of DMSO should not exceed 0.1%. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Measurement)
This protocol is used to evaluate the anti-inflammatory activity of this compound analogs by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[6]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound analogs (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound analogs for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Western Blot Analysis of NF-κB Signaling
This protocol is used to investigate the effect of this compound analogs on the NF-κB signaling pathway, a key regulator of inflammation.
Materials:
-
RAW 264.7 cells
-
This compound analogs
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound analogs and/or LPS as described in the anti-inflammatory assay. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
-
Immunoblotting: Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membranes with primary antibodies overnight at 4°C. After washing with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. The expression levels of target proteins are normalized to a loading control (e.g., β-actin).
Visualizing the Workflow and Signaling Pathways
To provide a clearer understanding of the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow for the Structure-Activity Relationship (SAR) study of this compound analogs.
Caption: Simplified NF-κB signaling pathway and the potential inhibitory action of this compound analogs.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Apoptosis Inducing Effects of Some Lathyrane and Tigliane Diterpenes against Breast Cancer Cell Lines | Traditional and Integrative Medicine [jtim.tums.ac.ir]
- 5. publish.kne-publishing.com [publish.kne-publishing.com]
- 6. Lathyrane-Type Diterpenoids from the Seeds of Euphorbia lathyris L. with Inhibitory Effects on NO Production in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Kansuinine E and Other Diterpenoids for Researchers and Drug Development Professionals
An in-depth guide to the biological activities, mechanisms of action, and experimental evaluation of Kansuinine E in comparison to Jolkinolide B and Euphorbia factor L1.
This guide provides a comparative analysis of this compound, a lathyrane-type diterpenoid, with two other notable diterpenoids: Jolkinolide B, an ent-abietane diterpenoid, and Euphorbia factor L1, another lathyrane diterpenoid. The focus is on their anti-cancer properties and their modulation of key cellular signaling pathways, providing researchers, scientists, and drug development professionals with a comprehensive resource for evaluating their therapeutic potential.
Overview of Biological Activities
This compound, Jolkinolide B, and Euphorbia factor L1 are all derived from plants of the Euphorbia genus and have demonstrated significant biological activities. While sharing some similarities in their anti-proliferative effects, they exhibit distinct mechanisms of action, particularly in their modulation of the STAT3 and NF-κB signaling pathways and their impact on multidrug resistance in cancer cells.
Table 1: Comparative Biological Activities of Selected Diterpenoids
| Diterpenoid | Type | Key Biological Activities | Primary Signaling Pathway(s) Affected |
| This compound | Lathyrane | Anti-inflammatory, Anti-atherosclerotic, STAT3 signaling inhibition | STAT3, NF-κB |
| Jolkinolide B | ent-Abietane | Anti-cancer, Anti-inflammatory, Apoptosis induction | STAT3, PI3K/Akt/mTOR |
| Euphorbia factor L1 | Lathyrane | Multidrug resistance (MDR) reversal, Anti-cancer, Anti-inflammatory | NF-κB, DDR1-mediated immune infiltration |
Comparative Cytotoxicity in Cancer Cell Lines
The cytotoxic effects of these diterpenoids have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Table 2: Comparative IC50 Values (µM) of Diterpenoids in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (IC50) | Jolkinolide B (IC50) | Euphorbia factor L1 (IC50) |
| MCF-7 | Breast Cancer | Data not available | ~5-10[1] | Data not available |
| BT-474 | Breast Cancer | Data not available | <5[1] | Data not available |
| MDA-MB-231 | Breast Cancer | Data not available | ~2 (anti-adhesion)[2] | Data not available |
| MKN45 | Gastric Cancer | Data not available | ~2-4[3] | Data not available |
| HL-60 | Leukemia | Data not available | ~2-5[4] | Data not available |
| THP-1 | Leukemia | Data not available | ~5-10[4] | Data not available |
| K562/ADR | Leukemia (MDR) | Data not available | Data not available | >30 (alone), significantly sensitizes to other drugs |
| A549 | Lung Cancer | Data not available | ~5-10[5] | Data not available |
| H1299 | Lung Cancer | Data not available | ~5-10[5] | Data not available |
Modulation of Key Signaling Pathways
A critical aspect of the anti-cancer activity of these diterpenoids is their ability to interfere with specific signaling pathways that are often dysregulated in cancer.
STAT3 Signaling Pathway
Both this compound and Jolkinolide B have been shown to inhibit the STAT3 signaling pathway, a key regulator of cell proliferation, survival, and differentiation. Constitutive activation of STAT3 is a hallmark of many cancers.
Kansuinine A and B, structurally similar to this compound, inhibit IL-6-induced STAT3 activation.[6] Jolkinolide B has been demonstrated to downregulate the JAK2/STAT3 pathway, leading to apoptosis in human leukemia cells.[4]
NF-κB Signaling Pathway
The NF-κB pathway is another crucial signaling cascade involved in inflammation and cancer. This compound has been shown to suppress NF-κB signaling, contributing to its anti-atherosclerotic effects. Flavonoids from Euphorbia hirta have also been shown to inhibit inflammatory mechanisms via the NF-κB pathway.[7]
Reversal of Multidrug Resistance
Euphorbia factor L1 has shown significant activity in reversing multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy. It is believed to act as a P-glycoprotein (P-gp) inhibitor, a membrane transporter that pumps chemotherapeutic drugs out of cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of the diterpenoid for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This technique is used to detect and quantify the levels of phosphorylated STAT3.
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT3 (e.g., Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or total STAT3).[8][9][10]
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for 24 hours.
-
Treatment: Treat the transfected cells with the diterpenoid and/or an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.[11][12][13][14][15]
Rhodamine 123 Efflux Assay for P-gp Activity
This assay assesses the function of the P-gp efflux pump.
-
Cell Loading: Incubate MDR cancer cells with the fluorescent P-gp substrate Rhodamine 123 in the presence or absence of the test compound (e.g., Euphorbia factor L1).
-
Incubation: Incubate the cells to allow for Rhodamine 123 uptake and efflux.
-
Washing: Wash the cells to remove extracellular Rhodamine 123.
-
Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. A higher fluorescence intensity in the presence of the test compound indicates inhibition of P-gp-mediated efflux.[16][17][18][19]
Conclusion
This compound, Jolkinolide B, and Euphorbia factor L1 represent a promising class of diterpenoids with significant potential in cancer therapy. While this compound and Jolkinolide B demonstrate potent anti-proliferative effects through the inhibition of the STAT3 signaling pathway, Euphorbia factor L1 offers a distinct advantage in its ability to reverse multidrug resistance. This comparative analysis provides a foundation for further research into these compounds, including head-to-head preclinical studies to directly compare their efficacy and toxicity, and to explore potential synergistic combinations for more effective cancer treatment strategies. The detailed experimental protocols provided herein should facilitate such future investigations.
References
- 1. Jolkinolide B inhibits proliferation or migration and promotes apoptosis of MCF-7 or BT-474 breast cancer cells by downregulating the PI3K-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-metastatic effect of jolkinolide B and the mechanism of activity in breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jolkinolide B induces cell cycle arrest and apoptosis in MKN45 gastric cancer cells and inhibits xenograft tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jolkinolide B from Euphorbia fischeriana Steud induces in human leukemic cells apoptosis via JAK2/STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jolkinolide B inhibits glycolysis by downregulating hexokinase 2 expression through inactivating the Akt/mTOR pathway in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kansuinine A and Kansuinine B from Euphorbia kansui L. inhibit IL-6-induced Stat3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flavonoids of Euphorbia hirta inhibit inflammatory mechanisms via Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 13. bowdish.ca [bowdish.ca]
- 14. researchgate.net [researchgate.net]
- 15. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4.8. Rhodamine 123 Efflux Assay [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. apexbt.com [apexbt.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Kansuinine E
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of analytical methods for the quantification of Kansuinine E, a diterpene of significant interest. The cross-validation of these methods is essential for ensuring data integrity and consistency across various research and development stages. This document outlines key performance parameters, detailed experimental protocols, and a visual workflow to aid in the selection and implementation of the most appropriate analytical technique.
Comparative Analysis of Analytical Methods
The selection of a suitable analytical method for this compound analysis is contingent on factors such as required sensitivity, selectivity, the nature of the sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are among the most prevalent techniques for the analysis of diterpenoids. Below is a summary of the typical performance of these methods based on available data for analogous compounds.
Table 1: Comparison of Validated Analytical Methods for Diterpenoid Quantification
| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD%) |
| HPLC-UV/PDA | 10 - 500 µg/mL | 1 - 5 µg/mL | 5 - 15 µg/mL | 95 - 105 | < 5 |
| LC-MS/MS | 1 - 1000 ng/mL | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL | 90 - 110 | < 15 |
| HPTLC | 100 - 1000 ng/band | 20 - 50 ng/band | 60 - 150 ng/band | 98 - 102 | < 3 |
Note: The presented data is a synthesis from multiple sources for diterpenoids and may vary based on the specific instrumentation, and sample matrix for this compound.
Experimental Protocols
Detailed methodologies are crucial for the successful replication and cross-validation of analytical methods. Below are representative protocols for the most common techniques used for diterpenoid analysis, which can be adapted for this compound.
High-Performance Liquid Chromatography with UV/Photodiode Array Detection (HPLC-UV/PDA)
This method is widely used for the routine quantification of diterpenes due to its robustness and accessibility.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards ranging from 10-500 µg/mL.
-
Extract this compound from the sample matrix using a suitable solvent (e.g., methanol, acetonitrile) followed by filtration through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting condition is 60:40 (v/v) acetonitrile:water, progressing to a higher organic phase concentration.
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.
-
Detection: PDA detector at a wavelength determined by the UV absorbance maximum of this compound (e.g., 210 nm).[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it ideal for the analysis of this compound at trace levels in complex biological matrices.[2][3]
-
Sample Preparation:
-
Prepare calibration standards in the appropriate matrix (e.g., plasma, tissue homogenate) in the range of 1-1000 ng/mL.
-
Perform protein precipitation of biological samples by adding a threefold volume of cold acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Chromatographic separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to enhance ionization.[4]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used for diterpenoids. The detection is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.[4]
-
Cross-Validation Workflow
Cross-validation is a critical process to ensure that analytical data is reliable and reproducible when methods are transferred between laboratories or when a new method is introduced.[5][6] The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound.
Caption: Cross-validation workflow for this compound.
This guide provides a foundational framework for the cross-validation of analytical methods for this compound. It is imperative that all validation and cross-validation activities are conducted in accordance with the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and data of the highest quality.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated method to measure yakuchinone A in plasma by LC-MS/MS and its application to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unlocking the Therapeutic Promise of Kansuinine E and its Natural Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate chemical diversity of natural products continues to be a fertile ground for the discovery of novel therapeutic agents. Within the complex arsenal of compounds produced by the plant Euphorbia kansui, a family of diterpenoids, including Kansuinine E, has emerged as a subject of significant interest for its potential pharmacological activities. This guide provides a comparative analysis of the therapeutic potential of this compound and its naturally occurring analogs, focusing on their anti-proliferative effects against various cancer cell lines. The information presented herein is supported by experimental data, detailed methodologies, and visual representations of the key signaling pathways involved, aiming to facilitate further research and drug development endeavors in this promising area.
Comparative Anti-proliferative Activity of Euphorbia kansui Diterpenoids
The therapeutic potential of this compound and its analogs is most prominently demonstrated through their cytotoxic activity against cancer cells. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various jatrophane and ingenane diterpenoids isolated from Euphorbia kansui against a panel of human cancer cell lines. This quantitative data, primarily derived from comprehensive screening studies, allows for a direct comparison of the anti-proliferative potency of these compounds.[1][2]
| Compound Name | Diterpene Type | Cell Line | IC50 (µM) |
| Kansuijatrophanol C | Jatrophane | HepG2 (Liver Cancer) | 9.47 ± 0.31 |
| Kansuijatrophanol D | Jatrophane | MCF-7 (Breast Cancer) | 6.29 ± 0.18 |
| Kansuijatrophanol D | Jatrophane | DU145 (Prostate Cancer) | 4.19 ± 0.32 |
| Kansuiphorin A | Ingenane | P-388 (Leukemia) | T/C ≥ 176% at 0.1 mg/kg |
| Kansuiphorin B | Ingenane | P-388 (Leukemia) | T/C ≥ 177% at 0.5 mg/kg |
| 13-hydroxyingenol-3-(2,3-dimethylbutanoate)-13-dodecanoate | Ingenane | A549 (Lung Cancer) | 21.97 ± 5.01 |
| 13-hydroxyingenol-3-(2,3-dimethylbutanoate)-13-dodecanoate | Ingenane | MCF-7 (Breast Cancer) | 27.12 ± 3.34 |
| 13-hydroxyingenol-3-(2,3-dimethylbutanoate)-13-dodecanoate | Ingenane | HepG2 (Liver Cancer) | 20.97 ± 4.53 |
T/C % refers to the treated vs. control ratio, indicating significant anti-leukemic activity in vivo.
Deciphering the Molecular Mechanisms: Key Signaling Pathways
The cytotoxic effects of these diterpenoid analogs are underpinned by their modulation of distinct intracellular signaling pathways. Understanding these mechanisms is crucial for identifying potential therapeutic targets and for the rational design of future drug candidates.
The Ingenane Diterpenoid Pathway: A Focus on Protein Kinase C (PKC)
Ingenane-type diterpenoids are potent modulators of the Protein Kinase C (PKC) signaling pathway.[3] Activation of specific PKC isoforms, particularly PKCδ, by these compounds can trigger a cascade of downstream events, including the activation of the Ras/Raf/MEK/ERK and other mitogen-activated protein kinase (MAPK) pathways.[3] This ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells.
References
- 1. Ingenane and jatrophane diterpenoids from Euphorbia kansui and their antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triterpenoids, steroids and other constituents from Euphorbia kansui and their anti-inflammatory and anti-tumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Examination of Kansuinine E and Standard-of-Care Atherosclerosis Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries, remains a leading cause of cardiovascular events worldwide. Current standard-of-care treatments primarily focus on lipid-lowering therapies, such as statins, and more recently, on modulating the inflammatory response with agents like colchicine and canakinumab. This guide provides a comparative analysis of the preclinical investigational drug, Kansuinine A (referred to herein as Kansuinine E as per the user's query, though all available research literature specifies Kansuinine A), and the established standard-of-care drugs for atherosclerosis. This comparison is based on their mechanisms of action, supported by available experimental data. Due to the preclinical nature of Kansuinine A research, this guide juxtaposes its demonstrated effects in experimental models against the clinically validated outcomes of standard-of-care medications.
Introduction: Therapeutic Strategies in Atherosclerosis
The management of atherosclerosis has evolved from a primary focus on lipid metabolism to a broader understanding that encompasses the crucial role of inflammation. Modern therapeutic strategies can be broadly categorized into two main pillars:
-
Lipid-Lowering Therapies: These agents, most notably statins, aim to reduce the levels of low-density lipoprotein cholesterol (LDL-C), a key component of atherosclerotic plaques.[1][2]
-
Anti-inflammatory and Antioxidant Therapies: This approach targets the chronic inflammatory processes and oxidative stress that drive plaque formation, progression, and rupture.[3]
Kansuinine A, a diterpenoid extracted from Euphorbia kansui, has emerged as a preclinical candidate with potent anti-inflammatory and antioxidant properties.[4][5][6][7] This guide will compare its preclinical profile with that of statins, colchicine, and canakinumab, representing the cornerstone and cutting-edge of current atherosclerosis treatment.
Mechanism of Action: A Comparative Overview
The therapeutic efficacy of each agent is rooted in its unique mechanism of action. While all aim to mitigate atherosclerosis, their molecular targets and pathways differ significantly.
Kansuinine A
Preclinical studies indicate that Kansuinine A exerts its anti-atherosclerotic effects through a dual mechanism:
-
Inhibition of the NF-κB Signaling Pathway: Kansuinine A has been shown to suppress the phosphorylation of IKKβ and IκBα, which in turn prevents the activation and nuclear translocation of the transcription factor NF-κB.[4][5] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules involved in atherogenesis.[8]
-
Reduction of Oxidative Stress: The compound has been demonstrated to inhibit the generation of reactive oxygen species (ROS) in endothelial cells.[4][5] Oxidative stress is a key contributor to endothelial dysfunction, an early event in the development of atherosclerosis.
Standard-of-Care Drugs
-
Statins: The primary mechanism of statins is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] This leads to a reduction in hepatic cholesterol synthesis and an upregulation of LDL receptors, resulting in increased clearance of LDL-C from the circulation.[3] Statins also possess pleiotropic effects, including anti-inflammatory and antioxidant properties, which contribute to their overall cardiovascular benefits.[1][3][9]
-
Colchicine: This anti-inflammatory agent has multiple mechanisms of action relevant to atherosclerosis. It inhibits microtubule polymerization, which disrupts various cellular functions in inflammatory cells like neutrophils and macrophages.[10] Colchicine also inhibits the NLRP3 inflammasome, a key component of the innate immune system that drives the production of the pro-inflammatory cytokines IL-1β and IL-18.[10]
-
Canakinumab: This is a human monoclonal antibody that specifically targets and neutralizes interleukin-1β (IL-1β).[7][11] IL-1β is a potent pro-inflammatory cytokine that plays a central role in the inflammatory cascade of atherosclerosis. By blocking IL-1β, canakinumab reduces downstream inflammation, as evidenced by decreased levels of high-sensitivity C-reactive protein (hs-CRP) and IL-6.[12][13]
Data Presentation: Preclinical Efficacy of Kansuinine A
The following tables summarize the key quantitative findings from preclinical studies on Kansuinine A. It is important to note that these are not from direct head-to-head clinical trials against standard-of-care drugs.
| In Vitro Study: Human Aortic Endothelial Cells (HAECs) | Metric | Control (H₂O₂) | Kansuinine A (1.0 µM) + H₂O₂ | Reference |
| Cell Viability | % of Control | Significantly Reduced | Significantly Increased | [4][5] |
| ROS Generation | Relative Fluorescence | Significantly Increased | Significantly Reduced | [4][5] |
| NF-κB Activation (p-NF-κB) | Relative Protein Expression | Significantly Increased | Significantly Reduced | [4][5] |
| In Vivo Study: ApoE⁻/⁻ Mice on a High-Fat Diet | Metric | Control (High-Fat Diet) | Kansuinine A (60 µg/kg) + High-Fat Diet | Reference |
| Atherosclerotic Lesion Size (Aortic Arch) | % of Aortic Surface Area | Significantly Larger | Significantly Smaller | [4][5][6][7] |
| Malondialdehyde (MDA) Levels (Aorta) | nmol/mg protein | Significantly Higher | Significantly Lower | [4] |
Comparative Summary of Key Features
| Feature | Kansuinine A | Statins | Colchicine | Canakinumab |
| Primary Mechanism | Anti-inflammatory, Antioxidant | Lipid-Lowering | Anti-inflammatory | Anti-inflammatory |
| Key Molecular Target(s) | IKKβ/IκBα/NF-κB, ROS | HMG-CoA Reductase | Microtubules, NLRP3 Inflammasome | Interleukin-1β |
| Clinical Development Stage | Preclinical | Clinically Approved | Clinically Approved (for other indications, used off-label for CVD) | Clinically Approved (for other indications, studied for CVD) |
| Route of Administration | Experimental (Oral gavage in animal models) | Oral | Oral | Subcutaneous Injection |
| Supporting Evidence | In vitro and in vivo animal studies | Large-scale clinical trials | Clinical trials (e.g., COLCOT, LoDoCo2) | Clinical trials (e.g., CANTOS) |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: Mechanism of Action of Kansuinine A.
Caption: Mechanisms of Standard-of-Care Drugs.
Experimental Workflow Diagrams
Caption: Western Blot Workflow for NF-κB.
Caption: Oil Red O Staining Workflow.
Detailed Experimental Protocols
Western Blotting for NF-κB Activation
This protocol is adapted from methodologies used in studies of atherosclerosis and NF-κB signaling.[14][15][16]
-
Protein Extraction: Human Aortic Endothelial Cells (HAECs) are treated with Kansuinine A followed by an inflammatory stimulus (e.g., H₂O₂ or TNF-α). Cells are then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a bicinchoninic acid (BCA) assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of the NF-κB p65 subunit. A primary antibody against total p65 or a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Washing and Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software. The level of phosphorylated p65 is normalized to the total p65 or the loading control.
Oil Red O Staining for Aortic Lesion Quantification
This protocol is a standard method for visualizing lipid-laden atherosclerotic plaques in animal models.[4][17][18][19][20]
-
Aorta Isolation and Fixation: The aorta is carefully dissected from an ApoE⁻/⁻ mouse and fixed in a formalin solution.
-
Preparation: The aorta is rinsed with distilled water and then briefly with 60% isopropanol.
-
Staining: The aorta is immersed in a freshly prepared and filtered Oil Red O working solution for 15-30 minutes. Oil Red O is a fat-soluble dye that stains neutral lipids red.
-
Destaining and Washing: The aorta is briefly destained in 60% isopropanol to remove background staining and then washed thoroughly with distilled water.
-
Imaging: The aorta is opened longitudinally, pinned flat on a wax surface, and imaged using a stereomicroscope equipped with a digital camera.
-
Quantification: The total surface area of the aorta and the red-stained lesion area are measured using image analysis software (e.g., ImageJ). The extent of atherosclerosis is expressed as the percentage of the total aortic surface area covered by lesions.
Reactive Oxygen Species (ROS) Production Assay
This assay measures intracellular ROS levels in cultured cells.[21][22][23][24][25]
-
Cell Culture and Treatment: HAECs are cultured in a 96-well plate and pre-treated with various concentrations of Kansuinine A for a specified time (e.g., 1 hour).
-
ROS Induction: The cells are then treated with an ROS-inducing agent, such as hydrogen peroxide (H₂O₂), for 24 hours.
-
Probe Loading: The cells are washed and then incubated with a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), in the dark at 37°C. Inside the cell, H₂DCFDA is deacetylated to a non-fluorescent form, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: The fluorescence intensity, which is proportional to the intracellular ROS levels, is compared between the different treatment groups.
Conclusion and Future Directions
Kansuinine A demonstrates promising anti-atherosclerotic properties in preclinical models, primarily through its potent anti-inflammatory and antioxidant effects targeting the NF-κB pathway and ROS production. This mechanism of action aligns with the contemporary understanding of atherosclerosis as an inflammatory disease, a paradigm that has led to the investigation and use of drugs like colchicine and canakinumab.
However, a significant gap remains between the preclinical data for Kansuinine A and the extensive clinical evidence supporting the use of statins, colchicine, and canakinumab. While statins remain the cornerstone of therapy due to their profound lipid-lowering effects and proven cardiovascular benefits, the targeted anti-inflammatory actions of colchicine and canakinumab have established the validity of inflammation as a therapeutic target in atherosclerosis.
Future research on Kansuinine A should focus on comprehensive toxicological studies and, if deemed safe, progression to Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetic profile in humans. Subsequent clinical development would need to include well-designed, randomized controlled trials to assess its efficacy in reducing atherosclerotic burden and preventing cardiovascular events, potentially in direct comparison with or as an adjunct to current standard-of-care therapies. The unique dual action of Kansuinine A on both inflammation and oxidative stress could offer a complementary approach to existing treatments, but its clinical utility remains to be determined.
References
- 1. Statins: mechanism of action and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Statin Drugs Protect the Heart | Johns Hopkins Medicine [hopkinsmedicine.org]
- 3. Understanding the molecular mechanisms of statin pleiotropic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oil red O staining of aortic root cryosections [abcam.com]
- 5. pulsus.com [pulsus.com]
- 6. Frontiers | Role of Colchicine in Atherosclerosis [frontiersin.org]
- 7. ijhsr.org [ijhsr.org]
- 8. NF-κB: pivotal mediator or innocent bystander in atherogenesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of statins on atherosclerotic plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Colchicine in Atherosclerosis: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory therapy with canakinumab for atherosclerotic disease: lessons from the CANTOS trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arterial Effects of Canakinumab in Patients With Atherosclerosis and Type 2 Diabetes or Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Canonical pathway of nuclear factor κB activation selectively regulates proinflammatory and prothrombotic responses in human atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. researchgate.net [researchgate.net]
- 17. umassmed.edu [umassmed.edu]
- 18. Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantification of atherosclerosis at the aortic sinus [protocols.io]
- 21. Determination of reactive oxygen species (ROS) production [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. assaygenie.com [assaygenie.com]
- 25. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
Scant Evidence for Kansuinine E's Anti-Cancer Effects: A Look at Related Compounds from Euphorbia kansui
A comprehensive review of the available scientific literature reveals a significant lack of specific data on the anti-cancer effects and reproducibility of Kansuinine E. Research on this particular compound is notably scarce, preventing a direct comparative analysis of its performance. However, studies on other diterpenes and triterpenoids isolated from the same plant, Euphorbia kansui, provide insights into the potential anti-cancer activities of this class of compounds. This guide, therefore, focuses on these better-studied molecules to offer a comparative perspective on the anti-cancer potential of phytochemicals derived from Euphorbia kansui.
Comparative Cytotoxicity of Euphorbia kansui Compounds
While data for this compound is unavailable, studies on other constituents of Euphorbia kansui have demonstrated cytotoxic effects against various cancer cell lines. The following tables summarize the available quantitative data for two triterpenoids and the compound kansenone, also isolated from Euphorbia kansui.
Table 1: Cytotoxicity of Two Triterpenoids from Euphorbia kansui [1][2]
| Compound | Cancer Cell Line | IC50 (µM) |
| Tirucalla-8,24-diene-3β,11β-diol-7-one | HCT-116 (Colon) | 20.84 ± 1.28 |
| MKN-45 (Gastric) | 10.18 ± 1.36 | |
| MCF-7 (Breast) | 10.82 ± 1.18 | |
| Eupha-8,24-diene-3β,11β-diol-7-one | HCT-116 (Colon) | 33.97 ± 2.15 |
| MKN-45 (Gastric) | 14.95 ± 1.82 | |
| MCF-7 (Breast) | 20.11 ± 2.16 |
Table 2: Cytotoxicity of Kansenone from Euphorbia kansui [3]
| Compound | Cell Line | Incubation Time (h) | IC50 (µg/mL) | IC50 (µM) |
| Kansenone | IEC-6 (Rat Intestinal Epithelioid) | 48 | ~8.70 | ~19.76 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies of Euphorbia kansui compounds.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HCT-116, MKN-45, MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Triterpenoids from Euphorbia kansui) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. During this time, viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Diterpenes from Euphorbia kansui have been suggested to exert their anti-cancer effects by modulating key signaling pathways, such as the Protein Kinase C (PKC) pathway, which is involved in cell apoptosis and macrophage polarization.
References
- 1. Chemical Constituents from Euphorbia kansui - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A Natural Triterpene Derivative from Euphorbia kansui Inhibits Cell Proliferation and Induces Apoptosis against Rat Intestinal Epithelioid Cell Line in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Kansuinine E: A Procedural Guide
Disclaimer: Safety Data Sheets (SDS) for Kansuinine E present conflicting hazard information. While some suppliers classify it as non-hazardous, others identify it as harmful if swallowed, a skin and eye irritant, and very toxic to aquatic life with long-lasting effects.[1][2] Therefore, it is imperative to handle this compound with caution and adhere to the most stringent safety precautions outlined by available documentation. This guide provides a comprehensive procedure for the safe disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.
Hazard Classification Overview
To ensure researchers are aware of the potential risks, the following table summarizes the varying hazard classifications provided by different suppliers. Due to these discrepancies, this compound should be handled as a hazardous substance.
| Hazard Statement | GHS Code | Supplier A (DC Chemicals)[2] | Supplier B (Sigma-Aldrich) | Supplier C (GlpBio)[1] |
| Harmful if swallowed | H302 | Yes | - | No |
| Causes skin irritation | H315 | - | Yes | No |
| Causes serious eye irritation | H319 | - | Yes | No |
| May cause respiratory irritation | H335 | - | Yes | No |
| Very toxic to aquatic life | H400 | Yes | - | No |
| Very toxic to aquatic life with long lasting effects | H410 | Yes | - | No |
Personal Protective Equipment (PPE)
Before handling this compound in any form (pure substance, solutions, or waste), all personnel must wear appropriate PPE to prevent exposure.
-
Eye Protection: Wear safety goggles with side-shields.[2]
-
Hand Protection: Use protective, chemical-resistant gloves.[2]
-
Body Protection: Wear an impervious lab coat or clothing.[2]
-
Respiratory Protection: When handling the powder or creating aerosols, use a suitable respirator in a well-ventilated area or fume hood.[1][2]
Step-by-Step Disposal Procedures
Disposal of this compound must be conducted in accordance with federal, state, and local regulations. The primary instruction is to dispose of contents and containers at an approved waste disposal plant.[2] Do not release into the environment or down the drain.[1][2]
Procedure for Unused/Expired this compound (Solid)
-
Labeling: Ensure the original container is tightly sealed and clearly labeled with the chemical name "this compound" and appropriate hazard symbols.
-
Segregation: Store the container in a designated hazardous waste accumulation area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1][2]
-
Waste Pickup: Arrange for collection by your institution's certified hazardous waste disposal service.
Procedure for Contaminated Labware and Solids
(e.g., pipette tips, centrifuge tubes, gloves, absorbent paper)
-
Collection: Place all solid waste contaminated with this compound into a dedicated, leak-proof hazardous waste container lined with a durable plastic bag.
-
Labeling: Clearly label the container as "Hazardous Waste" and list "this compound" as a contaminant.
-
Storage: Seal the container when not in use and store it in the designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup by your institution's hazardous waste management service.
Procedure for this compound Solutions (Aqueous or Solvent-Based)
-
Collection: Collect all liquid waste containing this compound in a sealable, chemical-resistant container (e.g., a glass or polyethylene bottle).
-
Labeling: Label the container "Hazardous Waste" and clearly list all chemical constituents, including "this compound" and the solvent(s) used, with estimated concentrations.
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.
-
Storage: Keep the container sealed and stored in secondary containment within a designated hazardous waste area to prevent spills.
-
Disposal: Arrange for disposal through your institution's certified hazardous waste program.
Spill Management Protocol
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated before beginning cleanup.
-
Containment: Prevent the spill from spreading. For liquid spills, surround the area with an absorbent material.[1]
-
Absorption: Carefully cover the spill with a finely-powdered, liquid-binding material such as diatomite or a universal binder.[1] Avoid raising dust if the spill involves solid this compound.[1]
-
Collection: Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
Decontamination: Scrub the spill surface and any contaminated equipment with alcohol to decontaminate them.[1]
-
Disposal: Collect all cleaning materials (wipes, gloves, etc.) and the absorbed spill mixture in a sealed hazardous waste container labeled appropriately for disposal.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Kansuinine E
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Kansuinine E. It includes detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound due to its potential hazards, which include acute oral toxicity, skin and eye irritation, and aquatic toxicity[1][2][3]. The following table summarizes the required PPE.
| PPE Category | Item Specifics | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes, dust, and aerosols[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact[1]. |
| Body Protection | Impervious laboratory coat or clothing | Provides a barrier against accidental spills and contamination[1]. |
| Respiratory Protection | Suitable respirator (e.g., N95 or higher) | Required when handling the powder form to avoid inhalation of dust particles. Use in a well-ventilated area or under a fume hood[1][3]. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is mandatory to minimize exposure and ensure safety.
-
Preparation :
-
Ensure a designated handling area is clean and uncluttered.
-
Verify that an eye-wash station and safety shower are accessible[1].
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Handling the Compound :
-
Work within a certified chemical fume hood or a glove box to avoid inhalation of dust or aerosols[1][4].
-
Don all required PPE as specified in the table above.
-
When weighing the solid form, use a containment balance or a balance within the fume hood.
-
To prepare solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
-
Post-Handling :
Emergency Procedures
In the event of an exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Seek prompt medical attention[1][4]. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical advice[1][4]. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support and seek medical help[1][4]. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately[1][4]. |
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination, as it is very toxic to aquatic life[1].
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste through an approved waste disposal plant[1]. |
| Contaminated Labware | Decontaminate if possible. Otherwise, dispose of as hazardous waste. |
| Contaminated PPE | Place in a sealed, labeled bag and dispose of as hazardous chemical waste. |
| Solutions of this compound | Collect in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain[1]. |
All disposal must be conducted in accordance with prevailing country, federal, state, and local regulations[4].
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
